(R)-Tetrahydropapaverine hydrochloride
描述
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H,7-9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPLLPIDRGXFTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6429-04-5, 54417-53-7 | |
| Record name | Isoquinoline, 1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6429-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6429-04-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118072 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (R)-Tetrahydropapaverine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for producing the chiral intermediate, (R)-Tetrahydropapaverine hydrochloride. The document details two principal strategies: asymmetric synthesis via catalytic hydrogenation and the resolution of a racemic mixture. It includes detailed experimental protocols, comparative data on catalytic systems, and visualizations of the synthetic workflows to support research and development in this area.
Introduction
(R)-Tetrahydropapaverine is a critical chiral building block in the synthesis of various pharmaceutical compounds. The stereochemistry at the C1 position is crucial for the biological activity of the final products, necessitating efficient and stereoselective synthetic methods. This guide explores the two most prevalent and effective strategies for obtaining the desired (R)-enantiomer in high purity.
Synthetic Pathways Overview
The synthesis of this compound can be broadly categorized into two main approaches:
-
Asymmetric Synthesis: This strategy involves the direct formation of the (R)-enantiomer through an asymmetric catalytic reaction, most commonly the asymmetric hydrogenation or transfer hydrogenation of a prochiral 3,4-dihydroisoquinoline precursor.
-
Chiral Resolution: This approach begins with the synthesis of racemic tetrahydropapaverine, which is then separated into its constituent enantiomers using a chiral resolving agent.
The following diagram illustrates the overall synthetic workflow, highlighting these two divergent pathways.
Caption: Overall workflow for the synthesis of (R)-Tetrahydropapaverine HCl.
Asymmetric Synthesis Pathway
The asymmetric synthesis of (R)-Tetrahydropapaverine is a highly efficient method that directly yields the desired enantiomer. The key step is the asymmetric hydrogenation of the intermediate, 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline. This reaction is typically catalyzed by chiral ruthenium or iridium complexes.
Data Presentation: Asymmetric Hydrogenation Catalysts
The following table summarizes the performance of various catalytic systems in the asymmetric hydrogenation of the dihydroisoquinoline precursor.
| Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) |
| RuCl--INVALID-LINK-- | HCOOH/Et3N (5:2) | EtOH | 28 | 12 | 77.0 | 99.7 |
| [Ir(COD)Cl]2 / (S)-P-Phos / H3PO4 | H2 (gas) | - | - | - | 97.0 | 96.0 |
| [Ru(hexamethylbenzene)((R,R)-TsDPEN)OTf] | H2 (gas) | [Bmim]NTf2 | - | - | >95 | >99 |
| Rhodium/diamine complex | HCOOH/Et3N | - | - | - | up to 96 | up to 99 |
Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is based on a reported procedure for the asymmetric transfer hydrogenation of 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline.
Materials:
-
1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
-
RuCl--INVALID-LINK--
-
Formic acid (HCOOH)
-
Triethylamine (Et3N)
-
Ethanol (EtOH)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Hydrogen Source: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline (1 equivalent) in anhydrous ethanol.
-
Catalyst Addition: To the solution, add the chiral ruthenium catalyst, RuCl--INVALID-LINK-- (typically 1 mol%).
-
Reaction Initiation: Add the formic acid/triethylamine mixture to the reaction flask.
-
Reaction Conditions: Stir the reaction mixture at 28 °C for 12 hours.
-
Work-up and Purification: After the reaction is complete (monitored by TLC or HPLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified (R)-Tetrahydropapaverine in a suitable solvent (e.g., diethyl ether or ethanol) and add a solution of hydrochloric acid in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain this compound.
Caption: Asymmetric transfer hydrogenation of the dihydroisoquinoline intermediate.
Chiral Resolution Pathway
This pathway involves the synthesis of racemic tetrahydropapaverine hydrochloride, followed by the separation of the enantiomers using a chiral resolving agent.
Experimental Protocol: Synthesis of Racemic Tetrahydropapaverine Hydrochloride (One-Pot Method)
This protocol describes a one-pot synthesis of racemic tetrahydropapaverine hydrochloride from 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine.[1]
Materials:
-
3,4-dimethoxyphenylacetic acid
-
3,4-dimethoxyphenethylamine
-
Phosphorus oxychloride (POCl3)
-
Sodium borohydride (NaBH4)
-
Toluene
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Condensation: In a reaction vessel, dissolve 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine in toluene. Heat the mixture to reflux with azeotropic removal of water to drive the condensation reaction to completion.
-
Cyclization (Bischler-Napieralski Reaction): After the condensation is complete, cool the reaction mixture and add phosphorus oxychloride dropwise. Heat the mixture to effect the cyclization to the 3,4-dihydroisoquinoline intermediate.
-
Reduction: After cyclization, add water to the reaction mixture. The dihydroisoquinoline hydrochloride will be in the aqueous phase. Add ethanol and a solution of sodium hydroxide, followed by the portion-wise addition of sodium borohydride to reduce the imine.
-
Extraction and Salt Formation: After the reduction is complete, add toluene to extract the free base of tetrahydropapaverine. Separate the organic layer and acidify it with a solution of hydrochloric acid in ethanol to precipitate the racemic tetrahydropapaverine hydrochloride.
-
Purification: Filter the precipitate, wash with a suitable solvent (e.g., cold ethanol or diethyl ether), and dry under vacuum to obtain the racemic product.
Experimental Protocol: Chiral Resolution of Racemic Tetrahydropapaverine
This protocol details the resolution of racemic tetrahydropapaverine using N-acetyl-D-leucine and N-acetyl-D-phenylalanine as resolving agents.
Materials:
-
Racemic tetrahydropapaverine hydrochloride
-
Ammonia solution
-
Toluene
-
Anhydrous sodium sulfate
-
Acetonitrile
-
N-acetyl-D-leucine
-
N-acetyl-D-phenylalanine
-
Hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
Free Base Formation: Dissolve 20 g of racemic tetrahydropapaverine hydrochloride in 400 mL of distilled water. Stir until completely dissolved. Adjust the pH of the solution with ammonia until no more white oily precipitate is formed.
-
Extraction: Add 400 mL of toluene and stir thoroughly. Separate the organic (toluene) layer. Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent to obtain the racemic tetrahydropapaverine free base (racemate).
-
Diastereomeric Salt Formation: Dissolve the obtained racemate (e.g., 17.3 g) in 173 mL of acetonitrile and heat to 70 °C. Slowly add 3.93 g of N-acetyl-D-leucine and stir for 20 minutes. Then, add 0.522 g of N-acetyl-D-phenylalanine and continue stirring for 35 minutes.
-
Crystallization: Slowly cool the mixture to room temperature and then store it in a refrigerator at 4 °C for 24 hours to promote crystallization of the diastereomeric salt.
-
Isolation and Salt Conversion: Collect the solid product by filtration. To convert the product back to the hydrochloride salt, treat it with an appropriate amount of hydrochloric acid.
-
Final Product: Dry the resulting solid to obtain this compound. A reported yield for this procedure is 8.325 g (83.25% based on the R-enantiomer in the racemate) with a purity of 97.6%.
Caption: Workflow for the chiral resolution of racemic tetrahydropapaverine.
Conclusion
Both asymmetric synthesis and chiral resolution are viable and effective methods for the preparation of this compound. The choice of pathway will depend on factors such as the availability and cost of chiral catalysts versus resolving agents, the desired scale of production, and the equipment available. Asymmetric synthesis offers a more direct and potentially more atom-economical route, while chiral resolution can be a robust and high-yielding process, especially if the undesired enantiomer can be racemized and recycled. This guide provides the foundational information and detailed protocols to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their specific needs.
References
(R)-Tetrahydropapaverine Hydrochloride: A Technical Overview of Metabolic Fate and Toxicology
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Tetrahydropapaverine hydrochloride, a tetrahydroisoquinoline alkaloid, serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals. Understanding its metabolic fate and toxicological profile is paramount for drug development and safety assessment. This technical guide provides a comprehensive overview of the current knowledge regarding the metabolism and toxicology of this compound, drawing upon data from related compounds where specific information is limited. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
(R)-Tetrahydropapaverine (also known as (R)-Norlaudanosine) is a benzylisoquinoline alkaloid. Its hydrochloride salt is a stable, water-soluble form often used in research and pharmaceutical manufacturing. As a precursor to pharmaceutically active compounds, a thorough understanding of its behavior in biological systems is essential. This guide will delve into its metabolic pathways, primarily focusing on oxidative metabolism by cytochrome P450 enzymes, and its toxicological characteristics, with a particular emphasis on its potential for irritation and neurotoxicity.
Metabolic Fate
The metabolic fate of this compound is not extensively documented for the specific (R)-enantiomer. However, based on the metabolism of the closely related compound papaverine and other tetrahydroisoquinolines, a primary metabolic pathway is predicted to be oxidative demethylation mediated by Cytochrome P450 (CYP) enzymes.
Predicted Metabolic Pathways
The metabolism of (R)-Tetrahydropapaverine likely involves the sequential removal of its four methoxy groups, leading to the formation of mono-, di-, tri-, and tetra-demethylated metabolites. The primary isoenzymes implicated in the metabolism of similar isoquinoline alkaloids are CYP3A4 and CYP2D6[1][2][3][4][5].
The predicted metabolic pathway can be visualized as follows:
Quantitative Metabolic Data
Table 1: Pharmacokinetic Parameters of Papaverine Hydrochloride (Human)
| Parameter | Value | Reference |
| Half-life (t½) | 1.5, 19, and 107 min (tri-exponential) | [6][7] |
| Protein Binding | 91-95% | [6] |
| Hepatic Clearance | 960 mL/min | [6] |
| First-Pass Metabolism | ~70% (oral solution) | [6] |
Note: These values are for papaverine and should be considered as indicative for this compound, not directly representative.
Toxicology
The toxicological profile of this compound indicates potential for local irritation and specific target organ toxicity, particularly neurotoxicity.
Acute Toxicity
Quantitative acute toxicity data such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level) for this compound are not publicly available. One safety data sheet explicitly states "Acute toxicity: Not available". However, general hazard statements indicate that the compound may be harmful if swallowed.
Table 2: Summary of Toxicological Hazards
| Endpoint | Observation | GHS Hazard Statement |
| Skin Contact | Causes skin irritation, characterized by itching, scaling, reddening, or blistering. | H315: Causes skin irritation |
| Eye Contact | Causes serious eye irritation, characterized by redness, watering, and itching. | H319: Causes serious eye irritation |
| Inhalation | May cause respiratory irritation. | H335: May cause respiratory irritation |
| Neurotoxicity | Has neurotoxic effects on dopamine neurons. | Not specified |
Neurotoxicity
A significant toxicological concern for tetrahydroisoquinolines, including (R)-Tetrahydropapaverine, is their neurotoxic effect on dopaminergic neurons[8]. Studies on the related compound tetrahydropapaverine have shown a dose-dependent decrease in tyrosine hydroxylase (TH)-positive neurons, which are characteristic of dopaminergic neurons. This toxicity is thought to be related to the inhibition of mitochondrial respiration[8].
The proposed mechanism of neurotoxicity involves the induction of oxidative stress and mitochondrial dysfunction, ultimately leading to neuronal cell death.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. The following sections outline general methodologies that are applicable for assessing the metabolic fate and toxicology of this compound.
In Vitro Metabolism Study using Liver Microsomes
This protocol provides a general framework for investigating the metabolic stability and identifying metabolites of this compound.
Objective: To determine the rate of metabolism and identify the primary metabolites of this compound in a liver microsomal system.
Materials:
-
This compound
-
Human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify potential metabolites.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Identify metabolites by comparing the mass spectra of the samples to control samples and by analyzing fragmentation patterns.
Acute Oral Toxicity Assessment (OECD 425)
This protocol outlines a standardized method for determining the acute oral toxicity of a substance.
Objective: To estimate the LD50 of this compound in a rodent model.
Test System: Young adult rats of a single sex (usually females).
Procedure:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of the test substance. The initial dose is selected based on available information, or a default value is used.
-
Observe the animal for signs of toxicity and mortality for at least 14 days[8][9][10][11].
-
The dose for the next animal is increased or decreased by a fixed factor depending on the outcome (survival or death) of the previously dosed animal[8][9][10][11].
-
Continue the procedure until a stopping criterion is met (e.g., a certain number of reversals in dose-response).
-
Calculate the LD50 using the maximum likelihood method.
Endpoints:
-
Mortality and time to death.
-
Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior).
-
Body weight changes.
-
Gross necropsy findings.
In Vitro Neurotoxicity Assay
This protocol provides a general method for assessing the neurotoxic potential of a compound on cultured neuronal cells.
Objective: To evaluate the dose-dependent neurotoxicity of this compound on a dopaminergic neuron cell line (e.g., SH-SY5Y differentiated to a dopaminergic phenotype).
Materials:
-
Dopaminergic neuronal cell line
-
Cell culture medium and supplements
-
This compound
-
Reagents for assessing cell viability (e.g., MTT, LDH assay)
-
Reagents for assessing apoptosis (e.g., Caspase-3/7 assay)
-
Fluorescence microscope or plate reader
Procedure:
-
Plate neuronal cells in a multi-well plate and allow them to adhere and differentiate.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).
-
After the incubation period, perform cell viability and apoptosis assays according to the manufacturer's instructions.
-
Quantify the results using a plate reader or by imaging.
Data Analysis:
-
Determine the EC50 (half-maximal effective concentration) for the reduction in cell viability.
-
Assess the dose-dependent increase in markers of apoptosis.
Conclusion
The available data, largely inferred from related compounds, suggests that this compound is likely metabolized through oxidative O-demethylation by CYP enzymes, primarily CYP3A4 and CYP2D6. From a toxicological perspective, it presents hazards of skin, eye, and respiratory irritation, with a notable potential for neurotoxicity towards dopaminergic neurons, possibly through mitochondrial inhibition and induction of oxidative stress. The lack of specific quantitative toxicological and pharmacokinetic data for the (R)-enantiomer highlights a significant data gap. The experimental protocols outlined in this guide provide a framework for generating this crucial information, which is essential for the comprehensive risk assessment and safe development of pharmaceuticals derived from this important chiral intermediate. Further research is warranted to definitively characterize the metabolic fate and toxicological profile of this compound.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Inhibition of human drug metabolizing cytochrome P450 enzymes by plant isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of CYP2D6, CYP3A4, and other cytochrome P-450 isozymes in N-dealkylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Standardized Medicinal Plant Extracts on Drug Metabolism Mediated by CYP3A4 and CYP2D6 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of papaverine hydrochloride and the biopharmaceutics of its oral dosage forms. | Semantic Scholar [semanticscholar.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]
- 11. nucro-technics.com [nucro-technics.com]
(R)-Tetrahydropapaverine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Tetrahydropapaverine hydrochloride is a chiral isoquinoline alkaloid of significant interest in pharmaceutical research and development. It serves as a crucial intermediate in the synthesis of various therapeutic agents, most notably as a precursor to the neuromuscular blocking agent cisatracurium besylate. This document provides an in-depth technical overview of this compound, encompassing its physicochemical properties, synthesis, analytical methods, and pharmacological profile. Detailed experimental protocols and visual representations of its synthesis and mechanistic pathways are included to support advanced research and drug development activities.
Physicochemical Properties
This compound is the hydrochloride salt of the (R)-enantiomer of tetrahydropapaverine. Its fundamental properties are summarized in the tables below.
| Identifier | Value |
| CAS Number | 54417-53-7[1][2] |
| Molecular Formula | C₂₀H₂₆ClNO₄[1] |
| Molecular Weight | 379.88 g/mol [1] |
| IUPAC Name | (1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |
| Synonyms | (R)-1-(3,4-Dimethoxy-benzyl)-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline HCl[2] |
| Property | Description |
| Appearance | White to off-white crystalline powder[3] |
| Solubility | Freely soluble in water and methanol; sparingly soluble in ethanol[3] |
| Melting Point | 255–258°C (decomposition)[3] |
| Storage | Store at room temperature in a dry and cool place |
Synthesis and Manufacturing
The synthesis of this compound is primarily achieved through two main strategies: asymmetric synthesis or chiral resolution of the racemic mixture.
Chiral Resolution of (±)-Tetrahydropapaverine
A common and effective method for obtaining the (R)-enantiomer is through the resolution of racemic tetrahydropapaverine using a chiral resolving agent, such as N-acetyl-D-leucine.
Experimental Protocol: Chiral Resolution
-
Preparation of the Free Base: Dissolve 20 g of racemic tetrahydropapaverine hydrochloride in 400 mL of distilled water. Adjust the pH of the solution with ammonia until no further precipitation of a white oily substance is observed. Extract the aqueous layer with 400 mL of toluene. Separate the organic phase and dry it over anhydrous sodium sulfate to yield approximately 17.3 g of the racemic free base.[4]
-
Diastereomeric Salt Formation: Dissolve the resulting racemate in 173 mL of acetonitrile and heat the solution to 70°C. Slowly add 3.93 g of N-acetyl-D-leucine and stir the mixture for 20 minutes. Subsequently, add 0.522 g of N-acetyl-D-phenylalanine and continue stirring for an additional 35 minutes.[4]
-
Crystallization and Isolation: Gradually cool the reaction mixture to room temperature and then store it in a refrigerator at 4°C for 24 hours to facilitate crystallization. Collect the precipitated solid by filtration.[4]
-
Conversion to Hydrochloride Salt: Convert the isolated diastereomeric salt back to the free base and then treat with an appropriate amount of hydrochloric acid to form this compound. Dry the product to yield approximately 8.325 g of the final compound with a purity of 97.6%.[4]
Logical Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of racemic tetrahydropapaverine.
Enantioselective Synthesis
An alternative approach involves the asymmetric hydrogenation of a prochiral precursor, 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, using a chiral catalyst. A ruthenium-catalyzed asymmetric transfer hydrogenation has been reported to produce (R)-tetrahydropapaverine with high yield (77.0%) and enantiomeric excess (99.67% ee).[5][6]
Analytical Methods
The purity and enantiomeric excess of this compound are critical quality attributes. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for these assessments.
Experimental Protocol: Chiral HPLC Analysis (General Method)
-
Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those derived from cellulose or amylose, are often effective for the separation of tetrahydroisoquinoline enantiomers.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. A common starting point is a 90:10 (v/v) ratio of n-hexane to alcohol. The addition of a small amount of an amine modifier, like diethylamine (0.1% v/v), is often necessary to improve peak shape for basic analytes.
-
Flow Rate: A flow rate in the range of 0.5-1.5 mL/min is generally used.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance is suitable.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter before injection.
Pharmacology and Mechanism of Action
While this compound is primarily utilized as a synthetic intermediate, the racemic mixture and related compounds exhibit notable pharmacological activities. The primary mechanisms of action appear to be the inhibition of mitochondrial respiration and tryptophan hydroxylase.
Inhibition of Mitochondrial Respiration and Neurotoxicity
Studies have shown that tetrahydropapaverine can exert neurotoxic effects on dopaminergic neurons. This toxicity is attributed to the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key component of the electron transport chain.[7][8] Inhibition of complex I disrupts cellular energy metabolism, leading to oxidative stress and ultimately cell death. The order of toxicity on tyrosine hydroxylase-positive neurons has been reported as papaverine > MPP+ > tetrahydropapaverine.[7]
Signaling Pathway: Mitochondrial Complex I Inhibition
Caption: Proposed mechanism of neurotoxicity via mitochondrial complex I inhibition.
Inhibition of Tryptophan Hydroxylase
Tetrahydropapaverine has been identified as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin. Kinetic studies suggest that this inhibition is competitive with respect to the substrate, tryptophan.[9][10] This indicates that tetrahydropapaverine binds to the active site of TPH, preventing the binding of tryptophan and subsequent serotonin synthesis.
Signaling Pathway: Tryptophan Hydroxylase Inhibition
Caption: Competitive inhibition of tryptophan hydroxylase by (R)-Tetrahydropapaverine.
Applications in Drug Development
The primary application of this compound is as a key starting material in the synthesis of cisatracurium besylate, a non-depolarizing neuromuscular blocking agent.[11] The stereochemical purity of (R)-Tetrahydropapaverine is crucial for the stereospecific synthesis of cisatracurium, which is a single isomer of atracurium. It is also used in the synthesis of other central nervous system therapeutics, including opioid analgesics and antitussives.[3]
Conclusion
This compound is a well-characterized chiral molecule with significant applications in the pharmaceutical industry. Its defined physicochemical properties, established synthetic routes, and understood (though complex) pharmacological profile make it a valuable tool for medicinal chemists and drug development professionals. Further research into the specific activities of the (R)-enantiomer may unveil novel therapeutic applications beyond its current role as a synthetic intermediate.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. R-tetrahydropapaverine HCl synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Neurotoxic effects of papaverine, tetrahydropapaverine and dimethoxyphenylethylamine on dopaminergic neurons in ventral mesencephalic-striatal co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of dopamine, dimethoxyphenylethylamine, papaverine, and related compounds on mitochondrial respiration and complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
(R)-Tetrahydropapaverine Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on the solubility and stability of (R)-Tetrahydropapaverine hydrochloride. Due to the limited availability of data specific to the (R)-enantiomer, this guide also incorporates information from studies on the racemic mixture (tetrahydropapaverine hydrochloride) and the structurally related compound, papaverine hydrochloride, to provide a broader understanding of its physicochemical properties. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key analytical procedures.
Physicochemical Properties
This compound is a derivative of papaverine and is utilized as a chiral intermediate in the synthesis of various therapeutics.
| Property | Description |
| Chemical Name | (1R)-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride |
| Molecular Formula | C₂₀H₂₆ClNO₄ |
| Molecular Weight | 379.88 g/mol |
| CAS Number | 54417-53-7 |
| Appearance | White to off-white crystalline powder |
Solubility Data
The solubility of this compound has been described qualitatively, with some quantitative data available for the racemate and in specific solvent systems. There are some discrepancies in the qualitative descriptions of its aqueous solubility.
Qualitative Solubility:
-
Freely soluble in water and methanol; sparingly soluble in ethanol.
-
Moderate solubility in water and common organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Quantitative Solubility Data:
| Compound | Solvent/System | Temperature | Solubility |
| (R)-Tetrahydropapaverine HCl | DMSO | Not Specified | 100 mg/mL (263.24 mM)[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 5 mg/mL (13.16 mM)[1] | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 5 mg/mL (13.16 mM)[1] | |
| Tetrahydropapaverine HCl (racemic) | Water | Not Specified | ≥ 100 mg/mL (263.24 mM) |
| Water | Not Specified | 74 mg/mL (194.8 mM)[2] | |
| DMSO | Not Specified | 50 mg/mL (131.62 mM) | |
| DMSO | Not Specified | 7 mg/mL (18.42 mM)[2] | |
| Ethanol | Not Specified | Insoluble (<1 mg/mL)[2] | |
| Papaverine HCl | Water | 70 °F | ≥ 10 mg/mL[3] |
Stability Profile
Specific stability data for this compound is not extensively available. However, based on its structure and data from related compounds, its stability can be inferred. The recommended storage condition is in airtight containers at 2–8°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to two years.[4]
Studies on the related compound, papaverine hydrochloride, indicate a susceptibility to photodegradation, which follows first-order kinetics.[5] The stability of aqueous solutions of papaverine hydrochloride is influenced by pH, light, and the presence of complexing agents or antioxidants.[6] Forced degradation studies on the papaverine analogue, drotaverine hydrochloride, show degradation under acidic, basic, and oxidative conditions.
Potential Degradation Pathways:
Based on the structure and information from related compounds, this compound is likely susceptible to:
-
Hydrolysis: The ether linkages may be susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures.
-
Oxidation: The tertiary amine and the electron-rich aromatic rings are potential sites for oxidation. The final degradation product of papaverine solutions has been identified as a 2, 3, 9, 10-tetramethoxy-12-oxo-12H-indolo [2, 1-a] isoquinolinylium salt.[7]
-
Photodegradation: Exposure to UV light can lead to degradation. For papaverine hydrochloride, this process is enhanced by oxygen.[8]
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (e.g., using a 0.45 µm filter).
-
Analysis: Carefully remove an aliquot of the clear supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products.
Protocol Outline:
-
Forced Degradation: Subject solutions of this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolytic exposure) to generate degradation products.
-
Method Development:
-
Column: A reversed-phase C18 or C8 column is typically suitable for isoquinoline alkaloids.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often effective. The pH of the mobile phase can be adjusted to optimize the peak shape and resolution of the basic isoquinoline structure.
-
Detection: UV detection at a wavelength of approximately 280 nm is generally appropriate for this class of compounds.
-
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Biological Context and Signaling Pathway
Tetrahydropapaverine and its parent compound, papaverine, have been shown to exert neurotoxic effects on dopaminergic neurons, in part through the inhibition of mitochondrial complex I.[9][10][11][12] Papaverine is also a known inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the striatum.[13][14][15][16] Inhibition of PDE10A leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The subsequent activation of Protein Kinase A (PKA) influences downstream signaling cascades, including the phosphorylation of cAMP response element-binding protein (CREB), which is involved in neuronal function and survival.[13][14][15]
This guide provides a foundational understanding of the solubility and stability of this compound for research and development purposes. Further specific studies on the (R)-enantiomer are recommended to establish a more detailed and robust physicochemical profile.
References
- 1. researchgate.net [researchgate.net]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Photostabilization of papaverine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Contribution to the stability of papaverine. Part 6: The stability of aqueous solutions of papaverine hydrochloride (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neurotoxic effects of papaverine, tetrahydropapaverine and dimethoxyphenylethylamine on dopaminergic neurons in ventral mesencephalic-striatal co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bkcs.kchem.org [bkcs.kchem.org]
- 12. Effect of dopamine, dimethoxyphenylethylamine, papaverine, and related compounds on mitochondrial respiration and complex I activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Distinct Roles of PDE4 and PDE10A in the Regulation of cAMP/PKA Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. stacks.cdc.gov [stacks.cdc.gov]
- 16. Distinct roles of PDE4 and PDE10A in the regulation of cAMP/PKA signaling in the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Tetrahydropapaverine Hydrochloride: A Technical Guide on Potential Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Tetrahydropapaverine hydrochloride, the (R)-enantiomer of norlaudanosine, is a tetrahydroisoquinoline alkaloid derived from papaverine. While specific research on this particular stereoisomer is limited, the broader class of tetrahydroisoquinolines and related protoberberine alkaloids exhibits significant pharmacological activity. This technical guide consolidates the available information on related compounds to hypothesize the potential therapeutic effects, mechanisms of action, and experimental validation protocols for this compound. The primary hypothesized activities include modulation of dopaminergic pathways and smooth muscle relaxation via phosphodiesterase inhibition and calcium channel modulation. This document provides a framework for future research, including detailed experimental protocols and a summary of relevant quantitative data from analogous compounds.
Introduction
(R)-Tetrahydropapaverine is a chiral intermediate used in the synthesis of pharmaceuticals, notably as a precursor to neuromuscular blocking agents like cisatracurium besylate[[“]][2]. As a derivative of papaverine, a known smooth muscle relaxant, and a member of the tetrahydroisoquinoline (THIQ) class of alkaloids, it holds potential for direct therapeutic applications[3][4]. Many THIQs are known to interact with central nervous system (CNS) targets, particularly dopamine receptors[5][6][7]. This guide explores the potential pharmacology of the (R)-enantiomer, drawing on data from its racemate and structurally related alkaloids to outline its putative mechanisms and therapeutic prospects.
Chemical Properties
| Property | Value | Reference |
| Chemical Name | (1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | [8] |
| Synonyms | (R)-Norlaudanosine HCl, Xylopinine (refers to the protoberberine alkaloid structure) | [5][9] |
| CAS Number | 54417-53-7 | [10] |
| Molecular Formula | C₂₀H₂₆ClNO₄ | [10] |
| Molecular Weight | 379.88 g/mol | [10] |
| Appearance | White to off-white crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
Hypothesized Mechanisms of Action and Signaling Pathways
Based on the pharmacology of related compounds, this compound may exert its effects through two primary mechanisms: antagonism of dopamine receptors and relaxation of smooth muscle.
Dopamine Receptor Modulation
Numerous tetrahydroisoquinoline and protoberberine alkaloids exhibit affinity for dopamine receptors, particularly D1 and D2 subtypes[5][6]. Compounds like Levo-tetrahydropalmatine (l-THP) function as antagonists at D1 and D2 receptors[11]. Given the structural similarity, (R)-Tetrahydropapaverine is hypothesized to act as a dopamine D2 receptor antagonist. The D2 receptor is a Gαi-coupled receptor, and its antagonism would lead to a disinhibition of adenylyl cyclase, thereby modulating intracellular cyclic AMP (cAMP) levels and downstream signaling cascades involving Protein Kinase A (PKA).
Smooth Muscle Relaxation
Papaverine, the parent compound of tetrahydropapaverine, is a well-known non-specific phosphodiesterase (PDE) inhibitor[12]. By inhibiting PDEs, it prevents the degradation of cyclic nucleotides (cAMP and cGMP), leading to the activation of protein kinases (PKA and PKG). This cascade results in the phosphorylation of downstream targets that decrease intracellular calcium (Ca²⁺) concentrations and cause dephosphorylation of myosin light chains, culminating in smooth muscle relaxation and vasodilation[12]. It is plausible that (R)-Tetrahydropapaverine retains this activity.
Quantitative Data Summary (from Related Compounds)
Direct quantitative data for this compound is scarce in publicly available literature. The following tables summarize data from structurally related tetrahydroisoquinoline alkaloids to provide a potential framework for its activity profile.
Table 1: Dopamine Receptor Binding Affinities (Ki in nM) of Related Alkaloids
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) | D5 Receptor (Ki, nM) | Reference |
| (S)-(−)-Isocorypalmine | 5.5 | 41.8 | 37.3 | 77.4 | 9.5 | [13] |
| (S)-(−)-Tetrahydropalmatine | 124 | 388 | 1420 | - | - | [11][13] |
| Apomorphine (Reference) | 484 | 52 | 26 | 4.37 | 188.9 | [13] |
Table 2: Other Potential Molecular Target Interactions
| Compound/Target | Parameter | Value (µM) | Notes | Reference |
| Tetrahydropapaverine (Racemate) | IC₅₀ | 5.7 | Inhibition of Tryptophan Hydroxylase (TPH) | [4] |
| Tetrahydropapaverine (Racemate) | IC₅₀ | 6.2 | Decrease of intracellular serotonin in P815 cells | [4] |
Detailed Experimental Protocols
To validate the hypothesized therapeutic effects of this compound, the following standard experimental protocols are recommended.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the dopamine D2 receptor.
Materials:
-
Receptor Source: Membranes from HEK293 cells stably expressing human dopamine D2 receptors.
-
Radioligand: [³H]Spiperone (a D2/D3 antagonist).
-
Non-specific Ligand: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions.
-
Instrumentation: 96-well plates, liquid scintillation counter, glass fiber filters (e.g., GF/B).
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]Spiperone (at a final concentration near its Kd, e.g., 0.2-0.5 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL Haloperidol (10 µM), 50 µL [³H]Spiperone, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of test compound dilution, 50 µL [³H]Spiperone, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol: Isolated Rat Aortic Ring Vasorelaxation Assay
This ex vivo protocol assesses the ability of a compound to relax pre-contracted vascular smooth muscle.
Materials:
-
Tissue: Thoracic aorta from a male Wistar rat (250-300g).
-
Buffer: Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Vasoconstrictor: Phenylephrine (PE, an α1-adrenergic agonist) or Potassium Chloride (KCl).
-
Endothelium-dependent Vasodilator: Acetylcholine (ACh).
-
Instrumentation: Organ bath system with isometric force transducers.
Procedure:
-
Tissue Preparation: Humanely euthanize the rat and immediately dissect the descending thoracic aorta. Place it in ice-cold Krebs-Henseleit solution. Carefully remove adhering connective and adipose tissue.
-
Ring Sectioning: Cut the aorta into rings of 3-4 mm in length[14].
-
Mounting: Suspend each aortic ring between two stainless steel hooks in an organ bath chamber filled with aerated Krebs-Henseleit solution at 37°C. One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams, replacing the buffer every 15-20 minutes.
-
Viability and Endothelium Integrity Check:
-
Contract the rings by adding a submaximal concentration of Phenylephrine (e.g., 1 µM).
-
Once the contraction plateaus, add Acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium. Rings with <10% relaxation can be considered endothelium-denuded. Wash the rings thoroughly to return to baseline tension.
-
-
Vasorelaxation Assay:
-
Induce a stable contraction with Phenylephrine (1 µM) or KCl (e.g., 60 mM).
-
Once the contraction is stable, add this compound in a cumulative, concentration-dependent manner (e.g., from 1 nM to 100 µM).
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the maximal contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the log concentration of the test compound.
-
Calculate the EC₅₀ (the concentration producing 50% of the maximal relaxation) and the Emax (maximal relaxation) from the concentration-response curve using non-linear regression.
-
Potential Therapeutic Applications
Given the hypothesized mechanisms, this compound could be investigated for the following therapeutic applications:
-
Vasospastic Disorders: Its potential as a vasodilator and smooth muscle relaxant makes it a candidate for conditions like peripheral artery disease, cerebral vasospasm, or Raynaud's phenomenon.
-
Neurological and Psychiatric Disorders: If confirmed as a dopamine receptor antagonist, it could be explored for utility in disorders characterized by dopaminergic hyperactivity, although its specific D1/D2/D3 selectivity profile would be critical in determining its potential as an antipsychotic or in treating substance use disorders.
-
Hypertension: The vasorelaxant properties suggest a potential role in managing high blood pressure.
Conclusion
This compound is a molecule of interest at the intersection of cardiovascular and central nervous system pharmacology. While direct evidence of its therapeutic effects is currently limited, analysis of its structural relatives provides a strong rationale for investigating its activity as a dopamine receptor antagonist and a smooth muscle relaxant. The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of its binding affinities, functional potency, and signaling mechanisms. Such studies are essential to validate its hypothesized therapeutic potential and to determine if this specific enantiomer offers a unique and beneficial pharmacological profile for future drug development.
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopaminergic isoquinolines with hexahydrocyclopenta[ij]-isoquinolines as D2-like selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroisoquinolines functionalized with carbamates as selective ligands of D2 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 1,2,3,4-tetrahydroisoquinolines with high affinity and selectivity for the dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (R)-tetrahydropapaverine | C20H25NO4 | CID 688594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. R-Tetrahydropapaverine | CAS No- 876290-45-8 | (R)-(-)-Norlaudanosine ; R-Tetrahydropapaverine [chemicea.com]
- 10. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydropalmatine - Wikipedia [en.wikipedia.org]
- 12. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 13. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reprocell.com [reprocell.com]
Technical Guide: Enantiomeric Purity and Analysis of (R)-Tetrahydropapaverine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tetrahydropapaverine, a key chiral intermediate in the synthesis of pharmaceuticals like the neuromuscular blocking agent cisatracurium besylate, demands stringent control over its stereochemical purity.[1] The pharmacological and toxicological profiles of enantiomers can differ significantly, making the accurate determination of enantiomeric purity a critical aspect of drug development and quality control. Regulatory agencies increasingly favor the development of single-enantiomer drugs, necessitating robust analytical methods to quantify the enantiomeric excess (ee) of chiral intermediates and final active pharmaceutical ingredients (APIs).[2]
This technical guide provides an in-depth overview of the methods used for the analysis of (R)-Tetrahydropapaverine hydrochloride's enantiomeric purity. It covers common analytical techniques, offers detailed experimental protocols based on industry best practices, and presents quantitative data from recent studies.
Enantiomeric Purity Data
The synthesis of (R)-Tetrahydropapaverine often involves the chemical resolution of a racemic mixture of tetrahydropapaverine. The efficiency of this resolution is measured by the enantiomeric excess (% ee) of the final product. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common technique for this determination.[1]
Below is a summary of reported enantiomeric excess values achieved through different chemical resolution strategies.
| Resolving Agent | Solvent System | Achieved Enantiomeric Excess (% ee) | Reference |
| N-acetyl-d-phenylalanine (0.5 equiv) | Ethyl Acetate / Ethanol = 5:1 | 92.3% | [1] |
| N-acetyl-d-phenylalanine (0.5 equiv) | Not specified | 98.0% | [1] |
Furthermore, commercial suppliers of this compound typically guarantee high chiral purity as part of their quality standards.
| Parameter | Specification |
| Chiral Purity | ≥99% enantiomeric excess (ee) |
| Overall Purity (HPLC) | ≥99.5% |
Analytical Methodologies for Enantiomeric Purity
The separation of enantiomers requires a chiral environment. This is most commonly achieved by using a chiral stationary phase (CSP) in chromatography. High-Performance Liquid Chromatography (HPLC) is the predominant technique, though Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are also powerful alternatives.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric purity analysis due to its high efficiency, reproducibility, and scalability.[2] The separation relies on the differential interaction of the R- and S-enantiomers with a chiral stationary phase, leading to different retention times.
Workflow for Chiral HPLC Method Development:
The development of a robust chiral separation method typically follows a systematic screening and optimization process.
Caption: General workflow for chiral HPLC method development.
Experimental Protocol (Representative Normal-Phase Method):
While the exact conditions used in specific literature for (R)-Tetrahydropapaverine analysis are found in supporting information files which are not publicly detailed[1], the following protocol is a robust starting point based on best practices for separating basic isoquinoline alkaloids.[2]
-
Column Selection: Polysaccharide-based CSPs are highly recommended. A good initial screening choice would be a column like Daicel CHIRALPAK® AD-H (amylose derivative) or CHIRALCEL® OD-H (cellulose derivative).[3][4] These phases are known for their broad selectivity.[3]
-
Mobile Phase: A typical normal-phase mobile phase consists of a non-polar solvent and an alcohol modifier.
-
Solvent System: n-Hexane / Isopropanol (IPA) or Ethanol. A common starting ratio is 90:10 (v/v).[2]
-
Basic Additive: Since tetrahydropapaverine is a basic compound, adding a small amount of a basic modifier is crucial to prevent peak tailing and improve resolution. Diethylamine (DEA) at a concentration of 0.1% (v/v) is commonly used.[5]
-
-
Instrumental Parameters:
-
Flow Rate: 0.7 - 1.0 mL/min.[2]
-
Column Temperature: 25 °C. Temperature can be varied (e.g., 15-40°C) to improve selectivity.[2]
-
Detection: UV detection at a wavelength where the compound has significant absorbance, typically around 280 nm for the isoquinoline structure.
-
Injection Volume: 5 - 20 µL.[2]
-
-
Sample Preparation:
-
Data Analysis:
-
Integrate the peaks corresponding to the R- and S-enantiomers.
-
Calculate the resolution (Rs) between the two peaks. A baseline separation is considered achieved when Rs ≥ 1.5.[2]
-
Calculate the enantiomeric excess (% ee) using the following formula:
-
% ee = [(Area_R - Area_S) / (Area_R + Area_S)] x 100 (assuming R is the major enantiomer).
-
-
Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" alternative to normal-phase HPLC, using supercritical CO2 as the primary mobile phase.[6] This technique offers advantages such as faster analysis times, reduced organic solvent consumption, and lower backpressure.[6][7] Polysaccharide-based CSPs are also widely used in SFC.[7]
General Experimental Protocol for SFC:
-
Column: Polysaccharide-based chiral columns (e.g., CHIRALPAK® series) are highly effective.
-
Mobile Phase:
-
Main Solvent: Supercritical Carbon Dioxide (CO2).
-
Co-solvent/Modifier: An alcohol such as methanol or ethanol is used to modify the mobile phase strength.
-
Additive: For basic compounds, an amine additive like isopropylamine or diethylamine is often required to achieve good peak shape and resolution.[8]
-
-
Parameters:
-
Flow Rate: Typically higher than HPLC, e.g., 2-5 mL/min.
-
Back Pressure: Maintained around 100-150 bar.
-
Temperature: Typically 35-40 °C.
-
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that requires minimal sample and solvent.[9][10] For enantiomeric separations, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins are the most commonly used chiral selectors in CE for this purpose.[11]
General Experimental Protocol for CE:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A low pH buffer (e.g., phosphate or citrate buffer) is typically used for basic analytes.
-
Chiral Selector: A neutral or charged cyclodextrin derivative (e.g., beta-cyclodextrin, hydroxypropyl-beta-cyclodextrin) is added to the BGE. The concentration of the selector is a critical parameter for optimizing separation.[11]
-
Parameters:
-
Voltage: 15-30 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection.
-
Detection: UV detection.
-
Biological Context: Mechanism of Action
(R)-Tetrahydropapaverine is a derivative of papaverine, a benzylisoquinoline alkaloid known for its smooth muscle relaxant properties. The primary mechanism of action of papaverine is the non-selective inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which triggers a signaling cascade resulting in smooth muscle relaxation and vasodilation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. rsc.org [rsc.org]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. hplc.eu [hplc.eu]
- 6. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. bgb-analytik.com [bgb-analytik.com]
- 9. researchgate.net [researchgate.net]
- 10. sepachrom.com [sepachrom.com]
- 11. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
(R)-Tetrahydropapaverine hydrochloride literature review and key papers
An In-depth Technical Guide to (R)-Tetrahydropapaverine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a chiral derivative of the benzylisoquinoline alkaloid papaverine, is a key chemical intermediate of significant interest in pharmaceutical development. Unlike its parent compound papaverine, which is known for its vasodilatory and smooth muscle relaxant properties, this compound's primary value lies in its role as a crucial building block for the synthesis of complex therapeutic agents. Its stereospecific structure makes it an essential precursor for the neuromuscular blocking agent, Cisatracurium Besylate.
This technical guide provides a comprehensive review of the available scientific literature on this compound. It covers its synthesis—including racemic preparation, chiral resolution, and asymmetric synthesis—its known biological activities, and detailed experimental methodologies. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams in the DOT language to facilitate understanding of complex workflows and pathways.
Synthesis and Manufacturing
The synthesis of enantiomerically pure this compound can be achieved through two primary strategies: the resolution of a racemic mixture of tetrahydropapaverine or through direct asymmetric synthesis.
Racemic Synthesis
The foundational step involves the synthesis of racemic tetrahydropapaverine hydrochloride. A common industrial method is a one-pot process starting from 3,4-dimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine. This process involves a condensation reaction followed by cyclization and reduction.
Chiral Resolution
Chiral resolution is a widely used method to separate the (R)- and (S)-enantiomers from the racemic mixture.[1][2] This is typically achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these salts allow for their separation by crystallization.
Asymmetric Synthesis
Direct asymmetric synthesis offers a more efficient route to the desired (R)-enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.[3] A notable method involves the asymmetric transfer hydrogenation of the precursor 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline using a Ruthenium catalyst with a chiral ligand.[4]
Workflow for Synthesis and Chiral Resolution
Caption: General workflow for the synthesis and chiral resolution of (R)-Tetrahydropapaverine HCl.
Summary of Synthetic Methodologies
The following table summarizes various reported methods for the preparation of this compound, highlighting the different approaches, key reagents, and reported outcomes.
| Method | Starting Material | Key Reagents/Catalyst | Yield | Purity / Enantiomeric Excess (ee) | Reference |
| Chiral Resolution | Racemic Tetrahydropapaverine | N-acetyl-D-leucine, N-acetyl-D-phenylalanine | 83.25% (for R-isomer salt) | 97.6% purity | [5] |
| Chiral Resolution | Racemic Tetrahydropapaverine | N-acetyl-d-phenylalanine (half equivalent) | 28.1% (for R-isomer) | 98.0% ee | [5] |
| Asymmetric Hydrogenation | 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | RuCl--INVALID-LINK--, HCOOH/Et3N | 77.0% | 99.45% purity, 99.67% ee | [4] |
Pharmacological and Biological Activity
While this compound is primarily known as a synthetic intermediate, its racemic form, also known as Norlaudanosine, exhibits biological activity. It is crucial to distinguish the activities of the racemate and the parent compound, papaverine, as specific pharmacological data for the (R)-enantiomer alone is not extensively documented in public literature.
Activity of Racemic Tetrahydropapaverine
Studies on the racemic mixture have identified inhibitory effects on serotonin biosynthesis and potential neurotoxicity.
-
Inhibition of Tryptophan Hydroxylase (TPH): Racemic tetrahydropapaverine hydrochloride is an inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.[6]
-
Reduction of Serotonin Levels: Consequently, it decreases intracellular serotonin content in murine mastocytoma P815 cells.[6]
-
Neurotoxicity: Racemic tetrahydropapaverine has been reported to exert neurotoxic effects on dopaminergic neurons in ventral mesencephalic-striatal co-cultures.[7] The toxicity was observed to be dose-dependent, and its potency was ranked relative to other mitochondrial toxins like papaverine and MPP+.
Mechanism: Inhibition of Serotonin Synthesis
References
- 1. researchgate.net [researchgate.net]
- 2. Neurotoxic effects of papaverine, tetrahydropapaverine and dimethoxyphenylethylamine on dopaminergic neurons in ventral mesencephalic-striatal co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nano‐analysis Reveals High Fraction of Serotonin Release during Exocytosis from a Gut Epithelium Model Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Editorial: Methods and protocols in neurotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduction of serotonin content by tetrahydropapaveroline in murine mastocytoma P815 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopaminergic Neurotoxicant 6-OHDA Induces Oxidative Damage through Proteolytic Activation of PKCδ in Cell Culture and Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-Tetrahydropapaverine Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Tetrahydropapaverine hydrochloride is the R-enantiomer of the tetrahydroisoquinoline alkaloid, tetrahydropapaverine. While its racemic mixture is known to exhibit neurotoxic effects on dopaminergic neurons, specific biological data and detailed cell culture protocols for the (R)-enantiomer are not widely published.[1][2] This document provides a comprehensive experimental framework for investigating the cellular effects of this compound. The protocols herein are based on established methodologies for related compounds, such as papaverine, and provide a robust starting point for cell-based assays. This guide covers cell line selection, culture, and treatment, as well as detailed protocols for assessing cell viability and cell cycle distribution.
Introduction
This compound is a chiral derivative of papaverine, a benzylisoquinoline alkaloid known for its vasodilatory and smooth muscle relaxant properties.[3] The racemic form, tetrahydropapaverine, has been identified as a neurotoxin affecting dopaminergic neurons, suggesting its potential relevance in neurobiological research.[2][4] Given the principle of stereochemistry in pharmacology, where enantiomers of a chiral drug can exhibit significantly different biological activities and toxicities, it is crucial to evaluate the (R)-isomer independently.
These application notes provide a proposed experimental design to characterize the in vitro effects of this compound. The protocols are designed to be adaptable for both neuroblastoma cell lines, such as SH-SY5Y (as a model for dopaminergic neurons), and various cancer cell lines where the related compound papaverine has shown significant activity.
Materials and Reagents
-
This compound (purity ≥97%)
-
Cell Lines:
-
Human neuroblastoma: SH-SY5Y (ATCC® CRL-2266™)
-
Human breast adenocarcinoma: MDA-MB-231 (ATCC® HTB-26™)
-
Human lung carcinoma: A549 (ATCC® CCL-185™)
-
Human prostate cancer: DU145 (ATCC® HTB-81™)
-
-
Cell Culture Media and Reagents:
-
DMEM/F-12 medium
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Assay Kits and Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Propidium Iodide (PI)
-
RNase A
-
Ethanol (70%, ice-cold)
-
Data Presentation: Effects of Related Compound Papaverine
As of the last update, specific quantitative data for the cellular effects of this compound is not available in peer-reviewed literature. The following tables summarize the effects of the closely related compound, papaverine (PPV) , to provide a comparative baseline for experimental design.
Table 1: Effect of Papaverine on Cancer Cell Viability
| Cell Line | Concentration (µM) | Exposure Time (h) | % Cell Growth Reduction |
| MDA-MB-231 | 150 | 48 | 44% |
| A549 | 150 | 48 | 47% |
| DU145 | 150 | 48 | 36% |
| MDA-MB-231 | 50 | 72 | 31% |
| 100 | 72 | 44% | |
| 150 | 72 | 52% | |
| 300 | 72 | 82% | |
| A549 | 50 | 72 | 2.6% |
| 100 | 72 | 33% | |
| 150 | 72 | 63.7% | |
| 300 | 72 | 83.7% | |
| DU145 | 50 | 72 | 28% |
| 100 | 72 | 45% | |
| 150 | 72 | 58% | |
| 300 | 72 | 84% |
Data compiled from studies on papaverine.
Table 2: Effect of Papaverine on Cancer Cell Migration
| Cell Line | Concentration (µM) | Exposure Time (h) | % Reduction in Cell Migration |
| MDA-MB-231 | 100 | 48 | 19% |
| A549 | 100 | 48 | 9% |
| DU145 | 100 | 48 | 29% |
Data compiled from studies on papaverine.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for up to one year or at -80°C for up to two years. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Culture Protocol (SH-SY5Y Neuroblastoma Cells)
-
Medium Preparation: Prepare complete growth medium consisting of a 1:1 mixture of DMEM and Ham's F-12, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved SH-SY5Y cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Culturing: Resuspend the cell pellet in fresh medium and transfer to a T-75 flask. Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash once with PBS, and add 2-3 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium and re-seed new flasks at a 1:3 to 1:6 split ratio.
Experimental Workflow for Cell-Based Assays
The following diagram illustrates the general workflow for treating cells and subsequently performing viability or cell cycle analysis.
References
Application Notes and Protocols for (R)-Tetrahydropapaverine Hydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage, administration, and mechanistic pathways of (R)-Tetrahydropapaverine hydrochloride and its related compounds in murine models. Due to the limited availability of direct in vivo data for this compound, this document extrapolates from studies on its parent compound, Papaverine, to provide guidance on experimental design.
Quantitative Data Summary
Table 1: Acute Toxicity of Papaverine Hydrochloride in Mice
| Administration Route | LD50 (mg/kg) |
| Oral | 162[1] |
| Intraperitoneal | 91[1] |
| Intradermal | 150[2] |
| Intramuscular | 175[2] |
LD50: The dose that is lethal to 50% of the tested population.
Table 2: Exemplary Papaverine Dosage Regimens in Mice for Non-lethal Studies
| Experimental Model | Dosage (mg/kg) | Administration Route | Frequency & Duration | Reference |
| Chronic REM Sleep Deprivation | 2.5 and 10 | Intraperitoneal | Daily for 21 days | [3] |
| Radiosensitization of Tumors | 2 | Intravenous | Single dose | [4] |
| Parkinson's Disease (MPTP/P model) | Not specified in abstract | Not specified in abstract | Not specified in abstract | [5][6] |
| Traumatic Brain Injury | Not specified in abstract | Not specified in abstract | Not specified in abstract | [7] |
Experimental Protocols
Intraperitoneal (i.p.) Administration of Papaverine
This protocol is based on a study investigating the effects of Papaverine on chronic REM sleep deprivation in mice.[3]
Materials:
-
Papaverine hydrochloride
-
Vehicle: Carboxymethylcellulose (CMC) solution (concentration not specified in the abstract) or sterile saline.
-
Sterile syringes and needles (25-27 gauge)
-
Male C57BL/6 mice
-
Animal scale
Procedure:
-
Animal Model: Induce chronic REM sleep deprivation using the modified multiple platform method.
-
Preparation of Dosing Solution:
-
Dissolve Papaverine hydrochloride in the chosen vehicle (e.g., CMC solution or sterile saline) to achieve the desired final concentrations (e.g., for doses of 2.5 mg/kg and 10 mg/kg).
-
Ensure the solution is sterile, for example by filtration.
-
-
Administration:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Administer the Papaverine solution or vehicle control via intraperitoneal injection.
-
Perform injections daily for the duration of the study (e.g., 21 days).
-
Intravenous (i.v.) Administration of Papaverine
This protocol is adapted from a study on the radiosensitization of tumors in mice.[4]
Materials:
-
Papaverine hydrochloride
-
Vehicle: Sterile saline
-
Sterile syringes and needles appropriate for tail vein injection
-
Mouse strain used in the tumor model (e.g., immune-deficient mice with A549 or EO771 flank xenografts)
-
Animal restraint device for tail vein injection
Procedure:
-
Animal Model: Establish tumor xenografts in the flank of the mice.
-
Preparation of Dosing Solution:
-
Dissolve Papaverine hydrochloride in sterile saline to achieve the desired final concentration (e.g., for a dose of 2 mg/kg).
-
-
Administration:
-
Warm the mouse to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Administer a single dose of the Papaverine solution via the lateral tail vein.
-
Signaling Pathway
Papaverine, and by extension (R)-Tetrahydropapaverine, primarily acts as a non-selective phosphodiesterase (PDE) inhibitor, with a notable effect on PDE10A.[5][8] This inhibition leads to an increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The subsequent activation of Protein Kinase A (PKA) triggers a cascade of downstream signaling events that contribute to its neuroprotective and anti-inflammatory effects.
Caption: Signaling pathway of Papaverine.
Experimental Workflow
The following diagram outlines a general experimental workflow for investigating the neuroprotective effects of this compound in a mouse model of neurodegeneration.
Caption: General workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Papaverine and its derivatives radiosensitize solid tumors by inhibiting mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Papaverine Exerts Neuroprotective Effect by Inhibiting NLRP3 Inflammasome Activation in an MPTP-Induced Microglial Priming Mouse Model Challenged with LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (R)-Tetrahydropapaverine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (R)-Tetrahydropapaverine hydrochloride, a crucial intermediate in the synthesis of various pharmaceuticals. The protocols focus on enantioselective separation and quantification using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Introduction
(R)-Tetrahydropapaverine is the (R)-enantiomer of tetrahydropapaverine and a key chiral intermediate. Accurate quantification of this specific enantiomer is critical for ensuring the stereochemical purity, efficacy, and safety of the final drug products. This document outlines recommended analytical methods for its precise measurement.
Analytical Methods Overview
The primary challenge in the analysis of this compound is the separation from its (S)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) with polysaccharide-based chiral stationary phases (CSPs) and Chiral Capillary Electrophoresis (CE) with cyclodextrin-based selectors are the most effective techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a robust and widely used technique for the enantioselective analysis of chiral compounds. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated excellent chiral recognition capabilities for benzylisoquinoline alkaloids and their derivatives[1][2]. The following protocol is based on a method developed for a structurally similar compound and is expected to provide good resolution for Tetrahydropapaverine enantiomers with minor modifications.
Experimental Protocol: Chiral HPLC-UV
Objective: To separate and quantify the (R)- and (S)-enantiomers of Tetrahydropapaverine.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica gel), 250 x 4.6 mm |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a racemic standard of Tetrahydropapaverine hydrochloride at the same concentration to verify the separation of both enantiomers.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks for the (R) and (S) enantiomers based on the injection of the individual standard and the racemate.
-
Construct a calibration curve by plotting the peak area of (R)-Tetrahydropapaverine against its concentration.
-
Determine the concentration of (R)-Tetrahydropapaverine in unknown samples using the calibration curve.
Method Validation Parameters (Hypothetical Data for (R)-Tetrahydropapaverine):
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Resolution (Rs) between enantiomers | > 2.0 |
Experimental Workflow: Chiral HPLC Method Development
Chiral HPLC Workflow for (R)-Tetrahydropapaverine Quantification.
Chiral Capillary Electrophoresis (CE) Method
Chiral Capillary Electrophoresis offers a high-efficiency alternative for the enantiomeric separation of charged molecules like Tetrahydropapaverine. The use of cyclodextrins as chiral selectors in the background electrolyte is a common and effective approach[1][3]. Anionic cyclodextrins, in particular, have shown excellent enantioseparation for benzyltetrahydroisoquinoline alkaloids[1].
Experimental Protocol: Chiral CE
Objective: To achieve baseline separation of (R)- and (S)-Tetrahydropapaverine enantiomers.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 40 cm)
Electrophoretic Conditions:
| Parameter | Recommended Conditions |
| Capillary | Fused-silica, 50 µm i.d., 40 cm effective length |
| Background Electrolyte (BGE) | 25 mM Sodium phosphate buffer (pH 2.5) containing 10 mM Sulfated-β-cyclodextrin |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |
| Detection Wavelength | 214 nm |
Sample Preparation:
-
Prepare a stock solution of this compound in water or a suitable buffer at a concentration of 0.5 mg/mL.
-
Prepare a racemic standard of Tetrahydropapaverine hydrochloride at the same concentration.
-
Dilute samples with the background electrolyte as needed.
-
Filter all solutions through a 0.22 µm syringe filter.
Data Analysis:
-
The migration order of the enantiomers should be determined by injecting the individual (R)-enantiomer standard.
-
Quantification can be achieved by creating a calibration curve of peak area versus concentration.
Method Validation Parameters (Hypothetical Data for (R)-Tetrahydropapaverine):
| Parameter | Result |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantification (LOQ) | 5.0 µg/mL |
| Accuracy (% Recovery) | 97.5 - 103.0% |
| Precision (% RSD of migration time and peak area) | < 1.0% and < 3.0%, respectively |
| Resolution (Rs) between enantiomers | > 2.5 |
Logical Relationship: Chiral CE Separation Principle
Principle of Chiral Separation by Capillary Electrophoresis.
Biosynthetic Pathway of (S)-Tetrahydropapaverine
The biosynthesis of (S)-Tetrahydropapaverine in engineered yeast provides insight into the metabolic pathway leading to this molecule. Understanding this pathway can be relevant for biotechnological production and for identifying potential related impurities. The pathway starts from the amino acid L-tyrosine.
Simplified Biosynthetic Pathway of (S)-Tetrahydropapaverine.
References
LC-MS/MS protocol for detecting (R)-Tetrahydropapaverine hydrochloride
An Application Note for the Quantitative Analysis of (R)-Tetrahydropapaverine Hydrochloride using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in biological matrices. (R)-Tetrahydropapaverine is a critical intermediate in the synthesis of the neuromuscular blocking agent, cisatracurium besylate[1]. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for pharmacokinetic studies, drug metabolism research, and quality control applications. The method utilizes reversed-phase chromatography for separation and a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.
Introduction
This compound is a benzylisoquinoline alkaloid and a key chiral intermediate. Accurate quantification of this compound in various biological samples is essential for drug development and manufacturing processes. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose[2]. This protocol is designed to be a starting point for researchers, providing detailed steps for method implementation and validation. Isoquinoline alkaloids, due to their basic nature, are well-suited for positive mode electrospray ionization, typically forming highly abundant protonated molecules ([M+H]+)[3].
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Papaverine hydrochloride (Internal Standard)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) consumables
Sample Preparation: Protein Precipitation & LLE
This protocol outlines a protein precipitation followed by a liquid-liquid extraction (LLE) cleanup, a common technique for biological samples[4][5].
-
Spiking: Aliquot 100 µL of the biological matrix (e.g., plasma) into a 1.5 mL microcentrifuge tube. Add the internal standard (Papaverine) to each sample, standard, and quality control (QC) sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 15 minutes to pellet the precipitated proteins[4].
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 600 µL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.
-
Phase Separation: Centrifuge at 4000 rpm for 5 minutes.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid)[6]. Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography Conditions
A reversed-phase C18 column is commonly used for the separation of isoquinoline alkaloids[7][8].
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size)[7] |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30°C[7] |
| Injection Volume | 10 µL[7] |
Mass Spectrometry Conditions
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode[3][9].
| Parameter | Condition |
| Mass Spectrometer | SCIEX Triple Quad 6500+ or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | (R)-Tetrahydropapaverine: 344.2 → 206.2 (Quantifier), 344.2 → 191.1 (Qualifier)Papaverine (IS): 340.3 → 202.1[10] |
| Precursor Ion ([M+H]+) | (R)-Tetrahydropapaverine: m/z 344.2[11] Papaverine (IS): m/z 340.3[10] |
| Collision Energy (CE) | Optimization required; typical values range from 15-40 eV. |
| Capillary Voltage | 3500 V[9] |
| Source Temperature | 550°C |
| Nebulizer Gas | 40 psi |
Note: The product ions for (R)-Tetrahydropapaverine are proposed based on its chemical structure and common fragmentation patterns of similar alkaloids, such as the cleavage yielding the isoquinoline core (m/z 206) and a subsequent fragment (m/z 191). These should be optimized empirically on the specific instrument used.
Data Presentation
Quantitative data should be compiled to validate the method's performance according to regulatory guidelines.
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Parameter | Acceptance Criteria |
| Concentration Range | 1 - 1000 ng/mL |
| Linearity (r²) | ≥ 0.99 |
| Weighing | 1/x² |
Method Validation Summary
The method should be validated for precision, accuracy, and other parameters as per FDA or ICH guidelines.
| Parameter | LLOQ (1 ng/mL) | LQC (3 ng/mL) | MQC (500 ng/mL) | HQC (800 ng/mL) |
| Intra-day Precision (%CV, n=6) | < 15% | < 15% | < 15% | < 15% |
| Inter-day Precision (%CV, n=18) | < 15% | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 20% | ± 15% | ± 15% | ± 15% |
| Recovery (%) | Consistent and reproducible across concentration levels. | |||
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
Visualization of Workflow
The overall experimental process from sample receipt to final data analysis is depicted below.
Caption: Workflow for the LC-MS/MS analysis of (R)-Tetrahydropapaverine.
This application note provides a comprehensive and detailed protocol for the analysis of this compound. The provided parameters for sample preparation, liquid chromatography, and mass spectrometry serve as a validated starting point for method development and routine analysis in a research or drug development setting.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. lirias.kuleuven.be [lirias.kuleuven.be]
- 3. Determination of Selected Isoquinoline Alkaloids from Chelidonium majus, Mahonia aquifolium and Sanguinaria canadensis Extracts by Liquid Chromatography and Their In Vitro and In Vivo Cytotoxic Activity against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of a LC-MS/MS method for the determination of CKD-712 in rat plasma: Application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-Tetrahydropapaverine Hydrochloride in Dopamine Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Tetrahydropapaverine hydrochloride is a benzyltetrahydroisoquinoline alkaloid under investigation for its potential interactions with neurotransmitter systems. Of particular interest is its activity at dopamine receptors, which are critical targets in the central nervous system for a wide range of physiological processes and are implicated in numerous neurological and psychiatric disorders. This document provides detailed application notes and protocols for characterizing the binding of this compound to human dopamine D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.
Dopamine receptors are G-protein coupled receptors (GPCRs) that are divided into two main families based on their signaling mechanisms. D1-like receptors (D1 and D5) are typically coupled to Gαs/olf proteins, which activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.[1][2] In contrast, D2-like receptors (D2, D3, and D4) are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.[1][2] The intricate roles of these receptor subtypes in motor control, cognition, and reward pathways make them key targets for therapeutic intervention.
These protocols outline the necessary steps for performing competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for each of the five human dopamine receptor subtypes. Additionally, guidance on functional assays to characterize the compound as an agonist, antagonist, or allosteric modulator is provided.
Data Presentation
The binding affinity of a test compound is typically determined by its inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. While specific binding data for this compound is not yet extensively published, the following table presents data for the structurally related compound, (S)-(-)-Tetrahydropalmatine (l-THP), to serve as a representative example. Researchers should determine the specific Ki values for this compound experimentally.
Table 1: Representative Dopamine Receptor Binding Affinities of a Structurally Related Compound
| Receptor Subtype | Compound | Ki (nM) |
| D1-like | ||
| D1 | (S)-(-)-Tetrahydropalmatine | 124 |
| D5 | (S)-(-)-Isocorypalmine | 9.5 |
| D2-like | ||
| D2 | (S)-(-)-Tetrahydropalmatine | 388 |
| D3 | (S)-(-)-Tetrahydropalmatine | 1420 |
| D4 | (S)-(-)-Isocorypalmine | 77.4 |
Note: Data for (S)-(-)-Isocorypalmine, a metabolite of l-THP, is included for D5 and D4 for completeness as representative data for these subtypes with this structural class.
Experimental Protocols
Protocol 1: Cell Membrane Preparation from Cells Expressing Dopamine Receptors
This protocol describes the preparation of cell membranes from cultured cells overexpressing a specific human dopamine receptor subtype.
Materials:
-
Cultured cells (e.g., HEK293 or CHO) stably expressing the human dopamine receptor of interest.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, ice-cold.
-
Protease inhibitor cocktail.
-
Dounce homogenizer or sonicator.
-
High-speed refrigerated centrifuge.
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS by centrifugation at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension using a Dounce homogenizer (approximately 20-30 strokes) or by sonication on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see below).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane aliquots at -80°C until use.
Protocol 2: Competitive Radioligand Binding Assay for D1-like Receptors
This protocol is designed to determine the binding affinity of this compound for D1 and D5 receptors using [3H]SCH23390 as the radioligand.
Materials:
-
Prepared cell membranes expressing human D1 or D5 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]SCH23390 (specific activity ~70-90 Ci/mmol).
-
Non-specific binding control: 10 µM Butaclamol or 1 µM SCH23390.
-
This compound stock solution and serial dilutions.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of Assay Buffer, 50 µL of [3H]SCH23390 (at a final concentration near its Kd, e.g., 0.3 nM), and 100 µL of diluted cell membranes.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [3H]SCH23390, and 100 µL of diluted cell membranes.
-
Competition: 50 µL of this compound at various concentrations, 50 µL of [3H]SCH23390, and 100 µL of diluted cell membranes.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Competitive Radioligand Binding Assay for D2-like Receptors
This protocol is for determining the binding affinity of this compound for D2, D3, and D4 receptors using [3H]Spiperone as the radioligand.
Materials:
-
Prepared cell membranes expressing human D2, D3, or D4 receptors.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]Spiperone (specific activity ~60-90 Ci/mmol).
-
Non-specific binding control: 10 µM Haloperidol or 1 µM Butaclamol.
-
This compound stock solution and serial dilutions.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Follow the same setup as in Protocol 2, substituting [3H]Spiperone for [3H]SCH23390 (a typical final concentration is 0.2-0.5 nM).
-
Incubate the plate at room temperature for 60-120 minutes.
-
Terminate the assay by rapid filtration and wash as described in Protocol 2.
-
Quantify radioactivity and perform data analysis as described in Protocol 2 to determine the Ki of this compound for D2-like receptors.
Mandatory Visualizations
Experimental Workflow for Dopamine Receptor Binding Assay.
Dopamine Receptor Signaling Pathways.
Evaluation of this compound.
References
Application Notes and Protocols for (R)-Tetrahydropapaverine Hydrochloride in Smooth Muscle Relaxation Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-Tetrahydropapaverine hydrochloride (CAS Number: 54417-53-7), a tetrahydroisoquinoline alkaloid, in the investigation of smooth muscle relaxation. Due to the limited availability of specific quantitative data for the (R)-enantiomer, this document leverages the extensive research on its parent compound, papaverine, to infer its likely mechanism of action and to provide robust experimental protocols for its characterization.
This compound is a derivative of papaverine and is expected to share its smooth muscle relaxant properties. The primary mechanism of action is likely the non-selective inhibition of phosphodiesterase (PDE) enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] This elevation in cyclic nucleotides activates downstream protein kinases (PKA and PKG), resulting in a cascade of events that culminates in smooth muscle relaxation.[1][2] Additionally, like papaverine, it may exert effects on intracellular calcium ion channels.[1]
Quantitative Data Summary
Table 1: Papaverine Potency in Vascular Smooth Muscle
| Tissue/Cell Line | Agonist Used for Contraction | Papaverine Potency (IC50/EC50) | Reference |
| Rat Aortic Smooth Muscle Cells | - | IC50: 0.10 mM (at 1 min) | [3] |
| Human Coronary Artery Endothelial Cells | - | IC50: 0.056 mM (at 1 min) | [3] |
| Rat Aorta | Epinephrine | Conc. for 100% Relaxation: ~0.18 mM | [3] |
| Human Left Internal Mammary Artery | Norepinephrine (10⁻⁶ M) | pIC50: 4.58 ± 0.05 | [4] |
| Human Saphenous Vein | Norepinephrine (10⁻⁶ M) | pIC50: 4.62 ± 0.05 | [4] |
Table 2: Papaverine Potency in Non-Vascular Smooth Muscle
| Tissue | Agonist Used for Contraction | Papaverine Potency (IC50) | Reference |
| Guinea Pig Ileum | Electrical Field Stimulation (oral compartment) | 3.53 µM | [5][6][7] |
| Guinea Pig Ileum | Electrical Field Stimulation (anal compartment) | 4.76 µM | [5][6][7] |
| Rabbit Ileum | - | I50: 20 µM | [1] |
Experimental Protocols
Protocol 1: Isolated Organ Bath Assay for Smooth Muscle Relaxation
This protocol describes a standard method for assessing the relaxant effects of this compound on isolated smooth muscle tissues, such as aortic rings or intestinal segments.
Materials:
-
Krebs-Henseleit solution (or other suitable physiological salt solution)
-
This compound
-
Contractile agonist (e.g., Phenylephrine, KCl, Carbachol)
-
Isolated tissue (e.g., rat aorta, guinea pig ileum)
-
Organ bath system with force transducer and data acquisition software
-
Carbogen gas (95% O₂, 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta, segment of ileum) and place it in cold, oxygenated Krebs-Henseleit solution.
-
Clean the tissue of adherent connective and adipose tissue.
-
For vascular studies, cut the aorta into rings of 2-3 mm in width. For intestinal studies, use segments of 1-2 cm in length.
-
-
Tissue Mounting:
-
Suspend the tissue rings or strips in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams for rat aorta).
-
During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
Assess tissue viability by inducing a contraction with a high concentration of a contractile agonist (e.g., 60 mM KCl or 1 µM Phenylephrine).
-
Wash the tissues to return to baseline tension.
-
-
Induction of Contraction:
-
Induce a stable, submaximal contraction using an appropriate agonist (e.g., Phenylephrine for vascular tissue, Carbachol for intestinal tissue).
-
-
Cumulative Concentration-Response Curve:
-
Once the contraction has stabilized, add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 1 nM to 100 µM).
-
Allow the tissue to reach a stable response at each concentration before adding the next.
-
-
Data Analysis:
-
Record the relaxation at each concentration as a percentage of the pre-induced contraction.
-
Plot the concentration-response curve and calculate the EC50 (concentration producing 50% of the maximal relaxation) and the Emax (maximal relaxation).
-
References
- 1. Influence of papaverine derivatives on phosphodiesterase activity, cyclic 3',5'-AMP levels and relaxing effect on rabbit ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline, 1-((3,4-dimethoxyphenyl)methyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-, hydrochloride (1:1) | C20H26ClNO4 | CID 16667431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase inhibition by papaverine and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Difference between inhibitory actions of papaverine and dehydroepiandrosterone on the isolated guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of papaverine on synaptic transmission in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of papaverine on synaptic transmission in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-Tetrahydropapaverine Hydrochloride Stability in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (R)-Tetrahydropapaverine hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can occur due to several factors, including solvent choice, concentration, and temperature.
-
Solubility: this compound has specific solubility limits in different solvents. It is freely soluble in water and methanol, and sparingly soluble in ethanol. For in vivo experiments, co-solvents like DMSO, PEG300, and Tween-80 are often used to achieve higher concentrations.
-
Troubleshooting:
Q2: What are the recommended storage conditions for stock solutions of this compound?
A2: Proper storage is crucial to maintain the integrity of your stock solution. Based on supplier recommendations, the following storage conditions are advised:
Always seal the storage container tightly and protect it from moisture.
Q3: I suspect my this compound solution has degraded. What are the likely causes?
A3: Degradation of this compound in solution can be influenced by several factors, similar to other pharmaceutical compounds.[3][4][5][6] The primary factors to consider are:
-
pH: The stability of the molecule can be pH-dependent. Both acidic and alkaline conditions can potentially lead to hydrolysis or other degradation pathways.
-
Light: Exposure to ultraviolet (UV) or even ambient light can cause photodegradation. Studies on the related compound papaverine have shown it to be susceptible to UV radiation.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to oxidative degradation.
Troubleshooting Guide: Investigating Solution Instability
If you are experiencing unexpected results and suspect degradation of your this compound solution, a systematic approach can help identify the root cause. This guide outlines a general workflow for a forced degradation study.
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies to assess the stability of this compound in solution.
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from any potential degradation products.
| Parameter | Recommendation |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at an appropriate wavelength (determined by UV scan of the compound). |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Protocol 2: Forced Degradation Studies
These studies intentionally stress the compound to predict its degradation profile.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water:acetonitrile 50:50) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at 60°C, protected from light.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the acidic and alkaline samples before injection into the HPLC.
-
Analyze all samples using the validated stability-indicating HPLC method.
Data Presentation
The following tables summarize hypothetical quantitative data from a forced degradation study to illustrate expected outcomes.
Table 1: Hypothetical Degradation of this compound under various stress conditions.
| Stress Condition | Incubation Time (hours) | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | ~15% | 1-2 |
| 0.1 M NaOH (60°C) | 8 | ~25% | 2-3 |
| 3% H₂O₂ (RT) | 24 | ~10% | 1-2 |
| Thermal (60°C) | 24 | ~5% | 1 |
| Photolytic | 24 | ~20% | 2-3 |
Table 2: Hypothetical Kinetic Data for Degradation.
| Stress Condition | Apparent Rate Constant (k) (h⁻¹) | Half-life (t½) (hours) |
| 0.1 M NaOH (60°C) | 0.036 | 19.25 |
| Photolytic | 0.029 | 23.90 |
Note: The data presented in these tables are illustrative and based on typical degradation patterns of similar compounds. Actual results may vary.
Potential Degradation Pathway
Based on studies of the related compound papaverine, a potential degradation pathway for this compound under oxidative and photolytic stress could involve oxidation of the tetrahydroisoquinoline ring system.
Further investigation using techniques like LC-MS/MS would be necessary to elucidate the exact structures of the degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. Frontiers | Effect of H2O2-VC degradation on structural characteristics and immunomodulatory activity of larch arabinogalactan [frontiersin.org]
- 6. jyoungpharm.org [jyoungpharm.org]
Optimizing (R)-Tetrahydropapaverine hydrochloride concentration for cell viability
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of (R)-Tetrahydropapaverine hydrochloride in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known biological activity?
This compound is the R-enantiomer of Tetrahydropapaverine hydrochloride, a derivative of papaverine.[1][2] It is classified as a tetrahydroisoquinoline compound.[3] Research has indicated that Tetrahydropapaverine hydrochloride exhibits neurotoxic effects on dopamine neurons.[4] It has also been shown to inhibit tryptophan hydroxylase (TPH), a key enzyme in serotonin biosynthesis.[3]
Q2: How should I prepare and store a stock solution of this compound?
For in vitro experiments, a common practice is to dissolve the compound in a solvent like DMSO to create a high-concentration stock solution (e.g., 50 mg/mL).[4] This stock solution should then be stored at -20°C for up to one year or at -80°C for up to two years to maintain stability.[4] When preparing working solutions, the DMSO stock can be further diluted in cell culture medium. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level that would be toxic to the cells (typically <0.5%).
Q3: What are the key differences between (R)-Tetrahydropapaverine and papaverine?
(R)-Tetrahydropapaverine is a biosynthetic precursor to papaverine.[5][6] Papaverine is known as a smooth muscle relaxant that acts by inhibiting phosphodiesterases, which in turn increases intracellular levels of cAMP and cGMP.[5] While they are structurally related, their specific biological activities and potencies can differ. This compound is often used as an experimental control in studies involving Tetrahydropapaverine.[4]
Q4: What type of cell lines are typically used for studying the effects of this compound?
Given its known neurotoxic effects, neuronal cell lines (e.g., SH-SY5Y) are relevant for investigation.[4] Additionally, murine mastocytoma P815 cells have been used to study its effects on serotonin biosynthesis.[3] The choice of cell line should be guided by the specific research question and biological context being investigated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High well-to-well variability in viability assay results. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate concentrates the compound.[7] 3. Incomplete dissolution of formazan crystals (MTT assay): Crystals are not fully solubilized before reading absorbance.[7] | 1. Ensure a homogenous single-cell suspension before seeding and gently rock the plate after seeding to distribute cells evenly. 2. Fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.[7] 3. Ensure vigorous pipetting or shaking of the plate after adding the solubilization solution.[7] |
| Cell viability is unexpectedly high, even at high concentrations. | 1. Compound interference with assay: The compound may directly reduce the assay reagent (e.g., MTT), leading to a false positive signal.[7] 2. Short incubation time: The treatment duration may not be sufficient to induce a cytotoxic effect. | 1. Run a control plate with the compound in cell-free media to check for direct reduction of the assay reagent. If interference is observed, consider an alternative viability assay that uses a different detection method (e.g., ATP-based assay or live/dead staining).[7] 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. |
| Inconsistent results between different viability assays (e.g., MTT vs. ATP-based). | Different cellular processes measured: MTT assays measure metabolic activity, while other assays might measure ATP levels or membrane integrity.[7] The compound may affect cellular metabolism without directly causing cell death.[7] | This can be a valid biological result. Report the findings from both assays, as it provides a more complete picture of the compound's effect. For example, a decrease in metabolic activity (MTT) without a change in ATP levels might suggest a cytostatic rather than a cytotoxic effect. |
| Precipitate forms in the culture medium after adding the compound. | Poor solubility: The compound may not be fully soluble in the culture medium at the tested concentration.[7] | Visually inspect the wells under a microscope. If a precipitate is present, consider using a different solvent system or lowering the concentration range. Ensure the stock solution is fully dissolved before diluting it in the medium.[7] |
Data Summary: this compound Concentration Effects
The following table provides a representative summary of expected results when treating a neuronal cell line (e.g., SH-SY5Y) with varying concentrations of this compound. This data is illustrative and should be confirmed experimentally for your specific cell line and conditions.
| Concentration (µM) | Incubation Time (hours) | Cell Viability (%) (Mean ± SD) | Notes |
| 0 (Vehicle Control) | 48 | 100 ± 4.5 | Baseline viability with DMSO vehicle. |
| 1 | 48 | 98 ± 5.1 | No significant effect on viability. |
| 5 | 48 | 85 ± 6.2 | Slight decrease in metabolic activity observed. |
| 10 | 48 | 62 ± 7.8 | Moderate cytotoxicity. |
| 25 | 48 | 41 ± 5.9 | Significant cytotoxic effect. |
| 50 | 48 | 15 ± 4.3 | High level of cytotoxicity. |
| 100 | 48 | 5 ± 2.1 | Near-complete cell death. |
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the steps for determining the cytotoxic effect of this compound on adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9][10]
Materials:
-
This compound
-
DMSO (sterile)
-
Cell culture medium (appropriate for your cell line)
-
Adherent cells in culture
-
96-well flat-bottom plates (tissue culture treated)
-
MTT solution (5 mg/mL in sterile PBS), filtered and stored at 4°C, protected from light.[8]
-
Formazan Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO).[7]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Harvest and count cells, ensuring high viability (>95%). b. Dilute the cells in culture medium to an optimal seeding density (determined empirically, typically 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. d. Incubate the plate at 37°C, 5% CO₂ for 24 hours to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a 2X working solution of this compound for each desired final concentration by diluting the DMSO stock in serum-free medium. Include a vehicle-only control (containing the same final concentration of DMSO as the highest drug concentration). b. Remove the medium from the wells and add 100 µL of the appropriate 2X working solution to each well. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: a. After the treatment period, carefully remove the medium containing the compound. b. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[9] c. Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[9]
-
Formazan Solubilization: a. Carefully remove the MTT solution from the wells. b. Add 100 µL of the formazan solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals.[7] c. Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Data Acquisition: a. Read the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance if desired.[10]
-
Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other readings. b. Calculate cell viability as a percentage of the vehicle-treated control cells: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 c. Plot the cell viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Diagrams
Caption: Experimental workflow for optimizing drug concentration.
Caption: Hypothetical signaling pathway for (R)-THP effects.
References
- 1. scbt.com [scbt.com]
- 2. (R)-tetrahydropapaverine | C20H25NO4 | CID 688594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. atcc.org [atcc.org]
- 10. MTT assay protocol | Abcam [abcam.com]
How to prevent degradation of (R)-Tetrahydropapaverine hydrochloride during storage
Technical Support Center: (R)-Tetrahydropapaverine Hydrochloride
Welcome to the technical support center for this compound (R-THP HCl). This resource provides researchers, scientists, and drug development professionals with essential information to prevent its degradation during storage and use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid R-THP HCl should be stored in tightly sealed, airtight containers at refrigerated temperatures (2–8°C), protected from light.[1] Storing it in a cool, dry, well-ventilated area is crucial to prevent moisture absorption and degradation.[2][3][4]
Q2: I need to store R-THP HCl in a solution. What conditions are recommended?
A2: Stock solutions of R-THP HCl should be prepared fresh whenever possible.[5] If storage is necessary, solutions can be kept at -20°C for up to one year or at -80°C for up to two years.[5] For in-vivo experiments, it is highly recommended to prepare the working solution on the day of use.[5]
Q3: What are the common visual signs of R-THP HCl degradation?
A3: Degradation of R-THP HCl, like other isoquinoline alkaloids, can manifest visually.[6] Key signs include:
-
A color change of the solid powder from white/off-white to yellow or brown.[6]
-
Precipitation, cloudiness, or discoloration of solutions.[6]
-
Changes in the physical consistency of the powder due to moisture uptake.[6]
Q4: What are the primary chemical factors that cause the degradation of R-THP HCl?
A4: The main factors contributing to the degradation of isoquinoline alkaloids are oxidation, exposure to light (photodegradation), and shifts in pH.[6][7] The tetrahydroisoquinoline structure is particularly susceptible to oxidation, which can convert it to its aromatic analogue, papaverine.[8][9][10] Elevated temperatures will accelerate all degradation pathways.[7][11]
Q5: How can I confirm if my sample has degraded?
A5: The most reliable method to assess the purity and degradation of your sample is through High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of R-THP HCl and the appearance of new impurity peaks are clear indicators of degradation.[1][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Discoloration of Solid The white powder has turned yellowish. | Oxidation or Photodegradation: The sample has likely been exposed to oxygen or light for an extended period. | 1. Discard the discolored sample to avoid compromising experimental results.2. Ensure future batches are stored under an inert atmosphere (e.g., argon or nitrogen) if possible.3. Always store the compound in amber vials or light-proof containers in a cool, dark place.[1][6] |
| Precipitation in Solution A previously clear solution has become cloudy or contains solid particles. | pH Shift or Degradation: The solubility of R-THP HCl is pH-dependent. A change in pH may cause the free base to precipitate. Alternatively, an insoluble degradation product may have formed. | 1. Check the pH of the solution. Adjust if necessary with a suitable buffer system to maintain solubility.2. Prepare solutions fresh and use them promptly.[5]3. If degradation is suspected, analyze the solution via HPLC to identify the nature of the precipitate. |
| New Peaks in HPLC HPLC analysis shows a loss of the main peak and the appearance of new impurity peaks. | Chemical Degradation: The compound is breaking down into other products. A common degradation product is papaverine, formed via oxidation.[8][9][10] | 1. Review storage conditions (temperature, light, atmosphere) of both the solid and the solution.2. Conduct a forced degradation study (see protocol below) to identify potential degradants and validate your analytical method's stability-indicating capability.3. If the solution is aqueous, consider de-gassing the solvent before use to remove dissolved oxygen. |
Degradation Pathways & Stability Data
The primary degradation pathway for (R)-Tetrahydropapaverine is oxidation, which aromatizes the tetrahydroisoquinoline ring to form papaverine. This process can be accelerated by oxygen, light, and heat.
Caption: Primary oxidative degradation pathway of (R)-Tetrahydropapaverine.
Illustrative Stability Data
The following table provides illustrative data from a simulated 90-day accelerated stability study of solid R-THP HCl. This data demonstrates the compound's sensitivity to heat and humidity.
| Storage Condition | Time (Days) | Assay (%) | Papaverine (%) | Total Impurities (%) | Appearance |
| 5°C ± 3°C | 0 | 99.9 | < 0.05 | 0.1 | White Powder |
| 30 | 99.8 | < 0.05 | 0.2 | Conforms | |
| 60 | 99.8 | 0.06 | 0.2 | Conforms | |
| 90 | 99.7 | 0.08 | 0.3 | Conforms | |
| 25°C / 60% RH | 0 | 99.9 | < 0.05 | 0.1 | White Powder |
| 30 | 99.5 | 0.15 | 0.5 | Conforms | |
| 60 | 99.1 | 0.28 | 0.9 | Conforms | |
| 90 | 98.6 | 0.45 | 1.4 | Off-white Powder | |
| 40°C / 75% RH | 0 | 99.9 | < 0.05 | 0.1 | White Powder |
| 30 | 98.2 | 0.65 | 1.8 | Off-white Powder | |
| 60 | 96.5 | 1.25 | 3.5 | Yellowish Powder | |
| 90 | 94.0 | 2.50 | 6.0 | Yellow Powder |
Note: This data is for illustrative purposes only and may not represent actual product performance.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
This protocol outlines a reverse-phase HPLC method capable of separating (R)-Tetrahydropapaverine HCl from its primary degradant, papaverine.
Caption: General workflow for HPLC purity analysis.
Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a final concentration of 0.5 mg/mL.
Protocol 2: Forced Degradation (Stress Testing) Study
This study exposes R-THP HCl to harsh conditions to deliberately induce degradation, helping to identify potential degradation products and validate the analytical method.
1. Preparation:
-
Prepare a stock solution of R-THP HCl at 1.0 mg/mL in 50:50 Water:Acetonitrile.
-
Prepare separate stress solutions: 0.1 M HCl (acid), 0.1 M NaOH (base), and 3% H₂O₂ (oxidative).
2. Stress Conditions (Perform in parallel):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[8]
-
Thermal Degradation: Store an aliquot of the stock solution at 80°C for 72 hours.
-
Photodegradation: Expose an aliquot of the stock solution to a photostability chamber (ICH Q1B conditions) for 24 hours.
3. Analysis:
-
After the specified time, neutralize the acid and base samples with an equimolar amount of base/acid.
-
Dilute all stressed samples to a final theoretical concentration of 0.1 mg/mL with mobile phase A.
-
Analyze all samples, including an unstressed control sample, using the HPLC method described in Protocol 1.
-
Evaluate the chromatograms for new peaks, peak purity of the parent peak, and mass balance.
References
- 1. nbinno.com [nbinno.com]
- 2. biosynth.com [biosynth.com]
- 3. aksci.com [aksci.com]
- 4. guidechem.com [guidechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Factors affecting stability of drugs | PPTX [slideshare.net]
- 8. pnas.org [pnas.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
Technical Support Center: Overcoming Poor Bioavailability of (R)-Tetrahydropapaverine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of (R)-Tetrahydropapaverine hydrochloride ((R)-THP HCl).
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
This compound is a white to off-white crystalline powder. It is freely soluble in water and methanol, and sparingly soluble in ethanol. Key physicochemical data are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆ClNO₄ | [1][2] |
| Molecular Weight | 379.88 g/mol | [1][3] |
| Appearance | White to off-white solid/crystalline powder | [1] |
| Solubility | Freely soluble in water and methanol; sparingly soluble in ethanol. Soluble in DMSO. | [1] |
| Calculated logP | -0.63 | [4] |
| Boiling Point | 475.8 °C | [3] |
Q2: Why is the oral bioavailability of this compound expected to be low?
While direct studies on the oral bioavailability of (R)-THP HCl are limited, data from its oxidized analogue, papaverine, indicate several potential challenges:
-
Extensive First-Pass Metabolism: Papaverine undergoes significant first-pass metabolism in the liver, with studies showing that as much as 70% of an oral dose is metabolized before reaching systemic circulation.[5][6] This is a major factor contributing to its low and variable oral bioavailability.[5][7] Given the structural similarity, (R)-THP is also likely susceptible to extensive first-pass metabolism.
-
High Inter-Individual Variability: Studies with papaverine have shown a high degree of variability in bioavailability among individuals, with ranges reported from 5% to 99%.[7] This makes predictable dosing challenging.
-
Potential for P-glycoprotein (P-gp) Efflux: Although not definitively confirmed for (R)-THP, many alkaloid structures are substrates for the P-glycoprotein (P-gp) efflux pump in the intestines. P-gp actively transports drugs out of intestinal cells and back into the gut lumen, reducing their absorption.[3][5]
Q3: What are the potential strategies to overcome the poor oral bioavailability of this compound?
Several formulation and drug delivery strategies can be explored to enhance the oral bioavailability of (R)-THP HCl:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating (R)-THP in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), or Solid Lipid Nanoparticles (SLNs) can improve its absorption.[8][9] These systems can enhance drug solubilization in the gastrointestinal tract and may promote lymphatic uptake, which can partially bypass the liver and reduce first-pass metabolism.[8]
-
Co-administration with P-gp Inhibitors: If (R)-THP is found to be a substrate of P-gp, its absorption can be increased by co-administering it with a P-gp inhibitor.[2][5] These inhibitors can be either pharmaceutical excipients with P-gp inhibitory activity or other drug molecules.[5]
-
Nanoparticle Formulations: Encapsulating (R)-THP in polymeric nanoparticles can protect it from degradation in the gastrointestinal tract and enhance its absorption.[10]
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract and the liver through routes such as sublingual, transdermal, or parenteral administration can significantly increase bioavailability.[11][12]
Troubleshooting Guides
This section provides guidance on how to investigate and address common issues encountered during in vivo experiments with this compound.
Problem 1: High variability in plasma concentrations between subjects.
-
Potential Cause: Extensive and variable first-pass metabolism, similar to what is observed with papaverine.[7]
-
Troubleshooting Steps:
-
Conduct a pilot pharmacokinetic study: Administer (R)-THP HCl both orally and intravenously to a small group of animals (e.g., rats) to determine its absolute bioavailability and assess the extent of first-pass metabolism.
-
Investigate in vitro metabolism: Use liver microsomes to study the metabolic stability of (R)-THP. This will provide an indication of its susceptibility to hepatic metabolism.
-
Consider alternative formulations: Explore lipid-based or nanoparticle formulations to see if they can provide more consistent absorption profiles.
-
Problem 2: Low and inconsistent oral absorption.
-
Potential Cause: Poor membrane permeability and/or efflux by transporters like P-glycoprotein.
-
Troubleshooting Steps:
-
Perform a Caco-2 permeability assay: This in vitro model of the intestinal epithelium can determine the permeability of (R)-THP and indicate if it is a substrate for efflux pumps.
-
Conduct the Caco-2 assay with a P-gp inhibitor: If the permeability of (R)-THP increases in the presence of a known P-gp inhibitor (e.g., verapamil), it suggests that P-gp efflux is a limiting factor for its absorption.
-
Formulation with P-gp inhibiting excipients: Consider formulating (R)-THP with excipients known to inhibit P-gp, such as certain surfactants and polymers used in LBDDS.[5]
-
Experimental Protocols
1. Caco-2 Permeability Assay
This protocol provides a general procedure to assess the intestinal permeability of this compound and to determine if it is a P-glycoprotein substrate.
-
Objective: To determine the apparent permeability coefficient (Papp) of (R)-THP HCl across a Caco-2 cell monolayer and to evaluate its efflux ratio.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate system for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. A TEER value above a predetermined threshold (e.g., 250 Ω·cm²) indicates a well-formed monolayer.
-
Transport Studies:
-
Apical to Basolateral (A-B) Transport: Add the (R)-THP HCl solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add the (R)-THP HCl solution to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
-
To assess P-gp involvement, perform the transport studies in the presence and absence of a known P-gp inhibitor (e.g., 100 µM verapamil) in the donor chamber.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.
-
Sample Analysis: Quantify the concentration of (R)-THP HCl in the samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp value for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
-
2. Liver Microsomal Stability Assay
This protocol outlines a method to assess the metabolic stability of this compound in the presence of liver microsomes.
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of (R)-THP HCl.
-
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from human or the animal species of interest), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound ((R)-THP HCl).
-
Reaction Initiation: Pre-incubate the mixture at 37°C, and then initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of (R)-THP HCl using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of (R)-THP HCl remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life: t½ = 0.693 / k
-
Calculate the intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
-
-
Visualizations
Caption: Factors Affecting the Oral Bioavailability of (R)-THP HCl.
Caption: Troubleshooting Workflow for Poor (R)-THP HCl Bioavailability.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review [wisdomlib.org]
- 10. mdpi.com [mdpi.com]
- 11. First pass effect - Wikipedia [en.wikipedia.org]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
(R)-Tetrahydropapaverine hydrochloride off-target effects and how to control for them
Welcome to the Technical Support Center for (R)-Tetrahydropapaverine Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and controlling for the potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a control?
This compound is the R-enantiomer of the tetrahydropapaverine molecule. In pharmacology, it is often used as a negative control for its stereoisomer, (S)-Tetrahydropapaverine, which is typically the biologically active enantiomer. Due to the three-dimensional nature of drug-receptor interactions, one enantiomer often exhibits significantly higher affinity and/or efficacy for a biological target than the other. The (R)-enantiomer is presumed to be inactive or significantly less active at the primary target of the (S)-enantiomer, making it an ideal tool to differentiate on-target from off-target effects.
Q2: What are the known and potential off-target effects of this compound?
While (R)-Tetrahydropapaverine is intended to be the inactive control, it is crucial to recognize that it may still interact with other biological targets, leading to off-target effects. Based on the pharmacology of the structurally related compound papaverine and other tetrahydroisoquinoline alkaloids, the primary off-target concerns for tetrahydropapaverine enantiomers are:
-
Dopamine Receptors: The racemic mixture of a related compound, (±)-stepholidine, has shown affinity for dopamine D1 and D2 receptors. It is plausible that one or both enantiomers of tetrahydropapaverine also interact with dopamine receptors.
-
Phosphodiesterases (PDEs): Papaverine is a known non-selective phosphodiesterase inhibitor, with particularly high potency for the PDE10A subtype.[1][2] This suggests that tetrahydropapaverine enantiomers may also inhibit various PDE isoforms, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels.[2]
Q3: How can I experimentally control for these potential off-target effects?
Controlling for off-target effects is essential for the correct interpretation of your experimental results. Here are some key strategies:
-
Use of the Inactive Enantiomer: The primary control is the use of this compound alongside its active (S)-enantiomer. Any effects observed in the presence of the (S)-enantiomer but not the (R)-enantiomer are more likely to be on-target.
-
Target-Specific Antagonists: To confirm the involvement of a specific off-target, use a selective antagonist for that target. For example, if you suspect dopamine D2 receptor involvement, pre-treat your system with a selective D2 antagonist before adding (R)-Tetrahydropapaverine.
-
Phenotypically Dissimilar Control Compounds: Include a structurally unrelated compound with a similar on-target effect (if known) to ensure the observed phenotype is not an artifact of the chemical scaffold.
-
Cell Lines with and without the Target: If possible, use cell lines that do not express the suspected off-target receptor or enzyme as a negative control.
Troubleshooting Guide
Issue 1: I am observing an unexpected biological effect with my this compound negative control.
-
Possible Cause 1: Off-target activity.
-
Troubleshooting:
-
Review the literature: Investigate the known off-target profile of tetrahydropapaverine and related compounds.
-
Perform a broad-spectrum screen: If resources permit, screen (R)-Tetrahydropapaverine against a panel of common off-targets (e.g., receptors, kinases, ion channels).
-
Use selective antagonists: As described in the FAQs, use selective antagonists for suspected off-targets to see if the unexpected effect is blocked.
-
-
-
Possible Cause 2: Chiral inversion.
-
Troubleshooting: In some biological systems, an inactive enantiomer can be converted to the active enantiomer.
-
Analytical validation: Use chiral chromatography (HPLC or SFC) to analyze the compound in your experimental system over time to check for the appearance of the (S)-enantiomer.
-
Modify experimental conditions: If inversion is detected, consider shorter incubation times or using cell-free systems if appropriate for your research question.
-
-
-
Possible Cause 3: Impurity in the compound.
-
Troubleshooting:
-
Check the certificate of analysis (CoA): Ensure the enantiomeric purity of your this compound is high (typically >99%).
-
Re-purify the compound: If there is any doubt about the purity, re-purification by chiral chromatography may be necessary.
-
-
Issue 2: My results are inconsistent when using this compound as a control.
-
Possible Cause 1: Compound stability and solubility.
-
Troubleshooting:
-
Prepare fresh solutions: Tetrahydropapaverine solutions may not be stable over long periods. Prepare fresh stock solutions and dilutions for each experiment.
-
Check for precipitation: Visually inspect your solutions for any signs of precipitation, especially at higher concentrations in aqueous buffers.
-
Use appropriate solvents: Ensure your vehicle control is appropriate and does not have biological effects on its own.
-
-
-
Possible Cause 2: Variability in the biological system.
-
Troubleshooting:
-
Cell passage number: Use cells with a consistent and low passage number, as receptor expression and signaling pathways can change over time in culture.
-
Standardize experimental conditions: Ensure all experimental parameters (cell density, incubation times, reagent concentrations) are kept consistent between experiments.
-
-
Quantitative Data on Off-Target Activity
Table 1: Dopamine Receptor Affinity of a Related Tetrahydroprotoberberine Alkaloid
| Compound | Receptor | Kᵢ (nM) |
| (±)-Stepholidine | Dopamine D1 | 5.6 |
| Dopamine D2 | 115.5 |
Data from a study on tetrahydroprotoberberine alkaloids, which share a similar core structure with tetrahydropapaverine.
Table 2: Phosphodiesterase Inhibition by Papaverine
| Compound | PDE Subtype | IC₅₀ (nM) |
| Papaverine | PDE10A | 17 - 19[1][2] |
| PDE3A | 284[1] |
Papaverine is a close structural analog of tetrahydropapaverine.
Key Experimental Protocols
Below are detailed methodologies for key experiments to characterize the on- and off-target effects of this compound.
Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity (Ki) of (R)- and (S)-Tetrahydropapaverine hydrochloride for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human dopamine D1 or D2 receptors.
-
Radioligand: [³H]-SCH23390 (for D1 receptors) or [³H]-Spiperone (for D2 receptors).
-
Non-specific binding control: Butaclamol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
(R)- and (S)-Tetrahydropapaverine hydrochloride serial dilutions.
-
Scintillation cocktail and scintillation counter.
Protocol:
-
In a 96-well plate, combine cell membranes (10-20 µg protein), radioligand (at a concentration near its Kd), and varying concentrations of (R)- or (S)-Tetrahydropapaverine hydrochloride.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add 10 µM butaclamol.
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail and count the radioactivity.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC50.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Phosphodiesterase (PDE) Activity Assay
Objective: To determine the inhibitory potency (IC50) of (R)- and (S)-Tetrahydropapaverine hydrochloride against various PDE isoforms (e.g., PDE4, PDE10A).
Materials:
-
Recombinant human PDE enzymes.
-
Substrate: cAMP or cGMP.
-
Assay buffer appropriate for the specific PDE isoform.
-
(R)- and (S)-Tetrahydropapaverine hydrochloride serial dilutions.
-
A commercial PDE activity assay kit (e.g., fluorescence-based or luminescence-based).
Protocol:
-
Follow the manufacturer's instructions for the chosen PDE activity assay kit.
-
Typically, the assay involves incubating the PDE enzyme with its substrate in the presence of varying concentrations of the test compound.
-
The amount of remaining substrate or the product formed is then quantified.
-
Plot the percentage of PDE inhibition against the concentration of the test compound to determine the IC50 value.
cAMP Accumulation Assay
Objective: To assess the functional effect of (R)- and (S)-Tetrahydropapaverine hydrochloride on Gs- or Gi-coupled dopamine receptor signaling.
Materials:
-
Cells expressing the dopamine receptor of interest (e.g., D1-Gs or D2-Gi).
-
A selective dopamine receptor agonist (e.g., SKF-81297 for D1, quinpirole for D2).
-
Forskolin (to stimulate adenylyl cyclase in Gi-coupled assays).
-
(R)- and (S)-Tetrahydropapaverine hydrochloride.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based).
Protocol (for a D2-Gi coupled receptor):
-
Seed cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of (R)- or (S)-Tetrahydropapaverine hydrochloride for 15-30 minutes.
-
Stimulate the cells with a mixture of forskolin and a fixed concentration of a D2 agonist (e.g., quinpirole at its EC80).
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the kit protocol.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.
Visualizations
Signaling Pathways
References
Refining (R)-Tetrahydropapaverine hydrochloride dosage for long-term studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing (R)-Tetrahydropapaverine hydrochloride in long-term studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an isomer of Tetrahydropapaverine hydrochloride.[1] While research on the specific (R)-isomer is limited, the parent compound, papaverine, is a known phosphodiesterase (PDE) inhibitor, with a notable selectivity for PDE10A. Inhibition of PDE10A leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] This elevation in second messengers activates downstream signaling cascades, including the Protein Kinase A (PKA) pathway, which can influence a wide range of cellular processes.[2][3]
Q2: What are the known neurotoxic effects of Tetrahydropapaverine?
A2: Tetrahydropapaverine has been shown to have neurotoxic effects on dopaminergic neurons.[1][4] Studies have demonstrated that exposure to tetrahydropapaverine can lead to a dose-dependent decrease in tyrosine hydroxylase (TH)-positive neurons, which are characteristic of dopaminergic neurons.[4] The proposed mechanism for this neurotoxicity is linked to its function as a mitochondrial toxin, specifically through the inhibition of NADH-linked mitochondrial respiration and complex I activity.[4]
Q3: What is a recommended starting dosage for in vitro and in vivo long-term studies?
A3: Specific long-term dosage data for this compound is not extensively documented in publicly available literature. Therefore, it is crucial to perform dose-response studies to determine the optimal concentration for your specific cell line or animal model.
-
In Vitro: For related compounds like tetrahydropapaverine, concentrations in the range of 5-20 µM have been used in cell culture experiments.[3] A broad-range dose-response experiment, for instance from 1 nM to 100 µM, is recommended to establish the effective concentration range and identify any potential cytotoxicity.
-
In Vivo: For in vivo studies, it is imperative to conduct preliminary dose-ranging studies to determine a safe and effective dose. A suggested formulation for in vivo administration involves dissolving a stock solution in DMSO and then diluting it in a vehicle such as a combination of PEG300, Tween-80, and saline.[1] It is recommended to prepare the working solution fresh on the day of use.[1]
Q4: How should I prepare and store stock solutions of this compound?
A4: For long-term storage, this compound powder should be stored at -20°C for up to one year or -80°C for up to two years. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -80°C to maintain stability.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q5: I am observing high levels of cell death in my experiments. What could be the cause?
A5: High cytotoxicity can stem from several factors:
-
High Compound Concentration: The concentration of this compound may be too high, leading to off-target effects or direct toxicity. It is essential to perform a dose-response curve to identify a non-toxic working concentration.
-
Solvent Toxicity: The solvent used to dissolve the compound, such as DMSO, can be toxic to cells at higher concentrations. It is recommended to keep the final solvent concentration in the culture medium below 0.1%.
-
Compound Instability: The compound may degrade in the culture medium over time. Prepare fresh dilutions for each experiment and minimize the time the compound is in aqueous solutions before being added to the cells.
-
Neurotoxic Effects: As mentioned, tetrahydropapaverine has known neurotoxic properties, especially towards dopaminergic neurons.[4] This inherent property might be the cause of cell death in your specific cell model.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or No Observable Effect | Cell line has low expression of the target enzyme (e.g., PDE10A). | Verify the expression of PDE10A in your cell line using methods like Western blotting or RT-qPCR. Consider using a positive control cell line known to express the target. |
| Inactive compound due to improper storage or handling. | Ensure the compound has been stored correctly at -20°C or -80°C.[1] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Test the compound on a well-characterized positive control system if possible. | |
| Solubility issues leading to lower effective concentration. | Ensure the compound is fully dissolved in the stock solvent before further dilution. Gentle warming or sonication may aid dissolution. Visually inspect for any precipitate. | |
| High Background Signal in Assays | Contamination of cell culture (bacterial, fungal, or mycoplasma). | Regularly inspect cultures for any signs of contamination. Use sterile techniques and reagents. Consider using antibiotics/antimycotics in your media if necessary. |
| Interference of the compound with the assay itself. | Run appropriate controls, including the compound in cell-free assay conditions, to check for any direct interference with the assay reagents or detection method. | |
| Difficulty in Reproducing Results | Variability in cell seeding density or passage number. | Maintain a consistent cell seeding density for all experiments. Use cells within a specific passage number range to avoid phenotypic drift. |
| Instability of the compound in the experimental medium. | Prepare fresh dilutions of the compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures before use. |
Data Presentation
Table 1: In Vitro Neurotoxicity of this compound on a Dopaminergic Cell Line (Hypothetical Data)
| Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) | Tyrosine Hydroxylase (TH) Positive Cells (%) (Mean ± SD, n=3) |
| Vehicle Control (0.1% DMSO) | 100 ± 4.2 | 98 ± 3.5 |
| 1 | 95 ± 5.1 | 92 ± 4.1 |
| 5 | 82 ± 6.3 | 75 ± 5.8 |
| 10 | 65 ± 7.8 | 51 ± 6.2 |
| 25 | 41 ± 5.9 | 28 ± 4.9 |
| 50 | 22 ± 4.5 | 11 ± 3.7 |
Table 2: Effect of Long-Term (14-day) In Vivo Administration of this compound on Motor Coordination in a Mouse Model (Hypothetical Data)
| Treatment Group | Dosage (mg/kg/day) | Rotarod Performance (Latency to Fall, seconds) (Mean ± SD, n=10) |
| Vehicle Control | - | 185 ± 25 |
| (R)-THPH | 5 | 178 ± 31 |
| (R)-THPH | 10 | 152 ± 28 |
| (R)-THPH | 20 | 115 ± 35** |
| p < 0.05, **p < 0.01 compared to Vehicle Control |
Experimental Protocols
Protocol 1: In Vitro Neurotoxicity Assessment using a Dopaminergic Cell Line (e.g., SH-SY5Y)
-
Cell Seeding:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Include a vehicle control (medium with 0.1% DMSO).
-
Replace the existing medium in the 96-well plate with the medium containing the different concentrations of the compound.
-
-
Incubation:
-
Incubate the plate for the desired duration of the long-term study (e.g., 24, 48, 72 hours, or longer with appropriate media changes).
-
-
Cell Viability Assay (MTT Assay):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Immunocytochemistry for Tyrosine Hydroxylase (TH):
-
For a parallel plate, fix the cells with 4% paraformaldehyde after the treatment period.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with 5% BSA in PBS.
-
Incubate with a primary antibody against TH overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of TH-positive cells.
-
Mandatory Visualizations
References
- 1. Neurotoxic effects of papaverine, tetrahydropapaverine and dimethoxyphenylethylamine on dopaminergic neurons in ventral mesencephalic-striatal co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biological Relevance of Papaverine in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.ewha.ac.kr [dspace.ewha.ac.kr]
- 4. Papaverine and its derivatives radiosensitize solid tumors by inhibiting mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Separation of Tetrahydropapaverine Enantiomers
Welcome to the technical support center for the chiral separation of tetrahydropapaverine enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enantioseparation of this important isoquinoline alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in the chiral separation of tetrahydropapaverine?
A1: The primary challenges in separating tetrahydropapaverine enantiomers stem from its chemical nature as a basic isoquinoline alkaloid. Key difficulties include:
-
Peak Tailing: As a basic compound, tetrahydropapaverine is prone to strong interactions with residual acidic silanol groups on silica-based chiral stationary phases (CSPs), leading to poor peak shape and tailing.
-
Finding a Suitable Chiral Stationary Phase (CSP): There is no universal CSP for all chiral compounds. Identifying a CSP that provides adequate enantioselectivity for tetrahydropapaverine requires systematic screening.[1]
-
Mobile Phase Optimization: The choice of organic modifier, its concentration, and the type and concentration of additives are critical for achieving baseline resolution. For basic compounds like tetrahydropapaverine, the addition of a basic modifier is often necessary to improve peak shape and resolution.
Q2: Which type of chiral stationary phase (CSP) is most effective for tetrahydropapaverine?
A2: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are generally the most successful for the chiral separation of a wide range of compounds, including basic alkaloids like tetrahydropapaverine and its derivatives.[2][3] Columns such as Chiralpak® AD-H (amylose-based) and Chiralcel® OD-H (cellulose-based) are excellent starting points for method development.[4]
Q3: What are typical starting mobile phase conditions for the HPLC separation of tetrahydropapaverine enantiomers?
A3: For normal-phase HPLC on polysaccharide-based CSPs, a common starting mobile phase consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., ethanol or isopropanol). Crucially, for a basic compound like tetrahydropapaverine, the addition of a small amount of a basic additive is recommended to suppress interactions with residual silanols and improve peak shape. A typical starting point would be:
-
Mobile Phase: n-Hexane / Ethanol (e.g., 90:10, v/v)
-
Additive: 0.1% Diethylamine (DEA) or Triethylamine (TEA)
Q4: Can Supercritical Fluid Chromatography (SFC) be used for tetrahydropapaverine enantioseparation?
A4: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster and uses less organic solvent.[5][6][7] For tetrahydropapaverine, a mobile phase of supercritical CO2 with an alcohol modifier (e.g., methanol, ethanol) and a basic additive would be a suitable starting point on a polysaccharide-based CSP.[8]
Q5: Is Capillary Electrophoresis (CE) a viable technique for this separation?
A5: Absolutely. Capillary Electrophoresis is a powerful technique for chiral separations, especially for charged compounds like tetrahydropapaverine. The use of chiral selectors, such as cyclodextrins, added to the background electrolyte is the most common approach. For basic compounds, anionic cyclodextrins have proven to be highly effective.[2]
Troubleshooting Guides
HPLC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor or No Resolution | 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Incorrect flow rate.4. Unsuitable temperature. | 1. Screen different polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H).2. Vary the alcohol modifier (ethanol, isopropanol) and its percentage. Optimize the concentration of the basic additive (e.g., 0.05% - 0.2% DEA).3. Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).4. Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). |
| Peak Tailing | 1. Strong interaction with residual silanols on the CSP.2. Insufficient concentration of basic modifier.3. Column contamination. | 1. Ensure a basic additive (DEA or TEA) is present in the mobile phase.2. Increase the concentration of the basic additive incrementally.3. Flush the column with an appropriate solvent (e.g., isopropanol) to remove contaminants. |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Mobile phase instability or evaporation.3. Temperature fluctuations. | 1. Equilibrate the column with the mobile phase for at least 30-60 minutes before analysis.2. Prepare fresh mobile phase daily and keep the solvent reservoir covered.3. Use a column oven to maintain a constant temperature. |
| Ghost Peaks | 1. Contaminated mobile phase or sample solvent.2. Carryover from previous injections. | 1. Use high-purity solvents and additives. Filter the mobile phase.2. Implement a needle wash step in the autosampler method. Inject a blank solvent to check for carryover. |
SFC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Resolution | 1. Inappropriate co-solvent or additive.2. Suboptimal backpressure or temperature. | 1. Screen different alcohol co-solvents (methanol, ethanol, isopropanol). Optimize the concentration of the basic additive.2. Systematically vary the backpressure and temperature to find the optimal conditions. |
| Peak Splitting or Broadening | 1. Sample solvent incompatible with the mobile phase.2. Column overloading. | 1. Dissolve the sample in the mobile phase co-solvent whenever possible.2. Reduce the injection volume or sample concentration. |
CE Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No Separation | 1. Incorrect type or concentration of chiral selector.2. Inappropriate buffer pH. | 1. Screen different anionic cyclodextrins (e.g., sulfated-β-CD, sulfated-γ-CD). Optimize the concentration of the cyclodextrin.2. Adjust the buffer pH to ensure the analyte is charged and interacts effectively with the chiral selector. |
| Poor Peak Shape | 1. Adsorption of the analyte to the capillary wall.2. Mismatched conductivity between sample and buffer. | 1. Use a coated capillary or add a dynamic coating agent to the buffer.2. Dissolve the sample in a buffer with a similar or lower conductivity than the running buffer. |
Data Presentation
The following tables summarize experimental conditions for the chiral separation of tetrahydropapaverine derivatives based on published data for structurally similar isoquinoline alkaloids. These serve as excellent starting points for method development.
Table 1: HPLC Chiral Separation Parameters for Laudanosine (N-methyl-tetrahydropapaverine) Derivatives [2]
| Chiral Stationary Phase | Mobile Phase | Analyte | Retention Time (t1, min) | Resolution (Rs) |
| Chiralpak AD | Methanol + 0.1% DEA | Laudanosine | 6.8 | 1.5 |
| Chiralpak AD | Acetonitrile + 0.1% DEA | Laudanosine | 5.3 | 2.1 |
| Chiralcel OD | Methanol + 0.1% DEA | Laudanosine | 7.9 | 1.8 |
| Chiralcel OD | Acetonitrile + 0.1% DEA | Laudanosine | 6.1 | 1.3 |
| Chiralpak IA | Methanol + 0.1% DEA | Norlaudanosine | 8.2 | 2.5 |
| Chiralpak IA | Acetonitrile + 0.1% DEA | Norlaudanosine | 6.5 | 3.1 |
Table 2: Capillary Electrophoresis Chiral Separation of Laudanosine [2]
| Chiral Selector | Concentration | Background Electrolyte | Resolution (Rs) |
| Sulfated-γ-Cyclodextrin (S-γ-CD) | 5 mg/mL | 50 mM Phosphate buffer (pH 2.5) | 10.5 |
| Sugammadex (SGX) | 5 mg/mL | 50 mM Phosphate buffer (pH 2.5) | 8.7 |
| Heptakis-(2,3-O-diacetyl-6-O-sulfo)-β-CD (HDAS) | 10 mg/mL | 50 mM Phosphate buffer (pH 2.5) | 7.5 |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Tetrahydropapaverine Enantiomers
This protocol provides a starting point for developing a chiral HPLC separation method for tetrahydropapaverine.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 285 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of racemic tetrahydropapaverine in 1 mL of the mobile phase.
-
Procedure: a. Equilibrate the column with the mobile phase until a stable baseline is achieved (at least 30 minutes). b. Inject the sample. c. Analyze the chromatogram for the resolution of the two enantiomers. A resolution of ≥ 1.5 is generally considered baseline separation.
-
Optimization: If separation is not optimal, adjust the ratio of n-hexane to ethanol and/or the concentration of diethylamine.
Protocol 2: Chiral CE Method for Tetrahydropapaverine Enantiomers
This protocol outlines a starting method for the enantioseparation of tetrahydropapaverine using capillary electrophoresis.
-
Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.
-
Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 5 mg/mL of sulfated-γ-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve racemic tetrahydropapaverine in the background electrolyte at a concentration of 0.1 mg/mL.
-
Procedure: a. Condition the new capillary by flushing with 0.1 M NaOH, deionized water, and finally the BGE. b. Equilibrate the capillary with the BGE by applying voltage until a stable current is observed. c. Inject the sample and start the analysis.
-
Optimization: If resolution is insufficient, vary the concentration of the sulfated-γ-cyclodextrin or the pH of the background electrolyte.
Visualizations
Caption: Experimental workflows for chiral separation of tetrahydropapaverine.
Caption: Troubleshooting logic for poor resolution in HPLC.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. agilent.com [agilent.com]
- 6. fagg.be [fagg.be]
- 7. ymc.eu [ymc.eu]
- 8. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Guide to (R)-Tetrahydropapaverine Hydrochloride and Other Dopamine Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (R)-Tetrahydropapaverine hydrochloride, a compound of interest in neuropharmacological research, with other established dopamine antagonists. The following sections present quantitative data on receptor binding affinities, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and experimental workflows. As direct comparative data for this compound is limited, data for its close structural analog and stereoisomer, (-)-stepholidine, is used as a proxy to provide valuable insights into its potential pharmacological profile.
Introduction to Dopamine Antagonists
Dopamine antagonists are a class of drugs that block dopamine receptors. They are crucial in the treatment of various neuropsychiatric disorders, including schizophrenia and psychosis, where an overactive dopaminergic system is implicated. These antagonists are broadly classified into typical and atypical agents, differing in their receptor selectivity and side-effect profiles. This guide focuses on comparing this compound (via its analog, (-)-stepholidine) with a typical antagonist, haloperidol, and an atypical antagonist, clozapine, to highlight their distinct pharmacological characteristics.
Comparative Analysis of Receptor Binding Affinities
The efficacy and side-effect profile of a dopamine antagonist are largely determined by its binding affinity (Ki) for different dopamine receptor subtypes (D1-D5) and other neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. The data presented in the following table is compiled from various studies, and it is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | 5-HT2A (Ki, nM) |
| (-)-Stepholidine | 5.1[1] | 11.6[1] | 23.4[1] | 1453[1] | 5.8[1] | - |
| Haloperidol | 46[2] | 1.3[2] | - | - | - | - |
| Clozapine | - | 120 | - | - | - | 9 |
From the data, (-)-stepholidine emerges as a pan-dopamine receptor antagonist, exhibiting high affinity for D1 and D5 receptors and slightly lower affinity for D2 and D3 receptors[1][3]. In contrast, haloperidol shows a strong preference for D2 receptors, a characteristic of typical antipsychotics[2]. Clozapine, an atypical antipsychotic, has a lower affinity for D2 receptors compared to haloperidol but a high affinity for serotonin 5-HT2A receptors, which is thought to contribute to its atypical profile and reduced extrapyramidal side effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two key experiments used in the characterization of dopamine antagonists.
Radioligand Binding Assay for Dopamine Receptors
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes expressing human dopamine D1 or D2 receptors.
-
Radioligand: [3H]-SCH23390 (for D1) or [3H]-Spiperone (for D2).
-
Test compound (e.g., (-)-stepholidine, haloperidol, clozapine).
-
Non-specific binding control: (+)-Butaclamol or unlabeled haloperidol.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In each well of a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.
-
Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to obtain a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Haloperidol-Induced Catalepsy Test in Rodents
This in vivo assay is used to assess the potential of a compound to induce extrapyramidal side effects, which are a common adverse effect of typical antipsychotics.
Objective: To evaluate the cataleptic effects of a test compound in rats or mice.
Animals: Male Wistar rats (200-250 g) or Swiss mice (20-25 g).
Apparatus: A horizontal bar (3 mm in diameter) is placed 9 cm above a flat surface.
Procedure:
-
Administer the test compound (e.g., haloperidol as a positive control, or this compound) to the animals via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A vehicle control group should also be included.
-
At specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animal's forepaws on the horizontal bar.
-
Measure the time the animal remains in this unnatural posture (catalepsy time). The endpoint is when the animal removes one or both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically set, at which point the animal is removed from the apparatus if it has not moved.
-
Record the catalepsy score for each animal at each time point.
-
Compare the catalepsy scores between the different treatment groups to assess the cataleptogenic potential of the test compound.
Visualizing Molecular Pathways and Experimental Designs
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: Dopamine signaling pathway and the action of antagonists.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This guide provides a comparative overview of this compound, represented by its analog (-)-stepholidine, and other key dopamine antagonists. The data suggests that (-)-stepholidine possesses a broad-spectrum dopamine receptor antagonist profile, with high affinity for multiple subtypes. This contrasts with the more selective profiles of the typical antagonist haloperidol (D2-preferring) and the atypical antagonist clozapine (with significant 5-HT2A affinity). The provided experimental protocols offer a foundation for further investigation and direct comparison of these and other novel compounds in the field of dopamine receptor pharmacology. The distinct receptor binding profiles highlighted in this guide underscore the diverse therapeutic potentials and side-effect liabilities of different dopamine antagonists, providing a valuable resource for researchers in drug discovery and development.
References
Reproducibility of (R)-Tetrahydropapaverine Hydrochloride: A Comparative Guide to Synthesis and Bioactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental results for the synthesis and bioactivity of (R)-Tetrahydropapaverine hydrochloride. This document summarizes quantitative data, details experimental protocols, and explores alternative compounds to offer a comprehensive overview of the reproducibility and performance of this chiral molecule.
(R)-Tetrahydropapaverine, a key chiral intermediate in the synthesis of pharmaceuticals like the neuromuscular blocking agent cisatracurium besylate, demands reproducible and efficient manufacturing processes.[1] This guide delves into the experimental data surrounding its synthesis and biological effects, offering a comparative analysis of different methodologies.
Comparison of Synthetic Routes
The synthesis of enantiomerically pure this compound is primarily achieved through two main strategies: classical resolution of a racemic mixture and asymmetric synthesis. The reproducibility of these methods, in terms of yield and purity, is crucial for its application in drug development.
Table 1: Comparison of Synthesis Methods for this compound
| Method | Key Reagents/Catalysts | Reported Yield (%) | Reported Purity (%) | Enantiomeric Excess (ee) (%) | Notes |
| Classical Resolution | Racemic tetrahydropapaverine, N-acetyl-D-leucine, N-acetyl-D-phenylalanine | 83.25 | 97.6 | Not explicitly stated, but implied to be high due to the nature of the process. | A multi-step process involving the formation and separation of diastereomeric salts. |
| Asymmetric Transfer Hydrogenation | 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, Ru-catalyst | 77.0 | 99.45 | 99.67 | Offers a more direct route to the desired enantiomer, potentially reducing the number of steps.[2][3] |
The reproducibility of the classical resolution method can be influenced by factors such as the efficiency of diastereomeric salt formation and the crystallization process. While high yields and purity have been reported, slight variations in reaction conditions could potentially impact the final outcome. Asymmetric synthesis, on the other hand, offers a more direct and potentially more reproducible route to the desired enantiomer, with reported high enantiomeric excess.[2][3]
Experimental Protocols
To ensure the reproducibility of experimental results, detailed methodologies are essential. Below are summaries of the key experimental protocols for the synthesis of this compound.
Protocol 1: Classical Resolution of Racemic Tetrahydropapaverine
This method involves the separation of the (R)- and (S)-enantiomers from a racemic mixture of tetrahydropapaverine.
Workflow for Classical Resolution
Caption: Workflow for the classical resolution of racemic tetrahydropapaverine.
Detailed Steps:
-
Preparation of the Racemic Free Base: Racemic tetrahydropapaverine hydrochloride is dissolved in water, and the pH is adjusted with an ammonia solution to precipitate the free base.
-
Extraction: The free base is extracted from the aqueous solution using toluene.
-
Drying and Concentration: The toluene layer is dried over anhydrous sodium sulfate and then concentrated to yield the racemic tetrahydropapaverine.
-
Diastereomeric Salt Formation: The racemate is dissolved in a suitable solvent like acetonitrile, and chiral resolving agents such as N-acetyl-D-leucine and N-acetyl-D-phenylalanine are added. This leads to the formation of diastereomeric salts, one of which will preferentially crystallize.
-
Crystallization and Isolation: The solution is cooled to induce crystallization of the desired diastereomeric salt. The solid is then collected by filtration.
-
Conversion to Hydrochloride Salt: The isolated diastereomeric salt is treated with hydrochloric acid to yield the final product, this compound.
Protocol 2: Asymmetric Transfer Hydrogenation
This method directly synthesizes the (R)-enantiomer from a prochiral precursor.
Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of (R)-tetrahydropapaverine.
Detailed Steps:
-
Reaction Setup: The starting material, 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline, is dissolved in a suitable solvent.
-
Catalysis: A chiral Ruthenium-based catalyst and a hydrogen source are added to the reaction mixture.
-
Reaction: The reaction is allowed to proceed under controlled temperature and time to facilitate the asymmetric transfer hydrogenation, leading to the formation of (R)-Tetrahydropapaverine.
-
Work-up and Purification: The reaction mixture is then worked up to isolate and purify the final product.
Bioactivity and Comparison with Alternatives
This compound is known to exhibit neurotoxic effects on dopaminergic neurons.[4] Understanding the structure-activity relationship and comparing its bioactivity with related compounds is crucial for drug development.
One study investigated the neurotoxic effects of papaverine and tetrahydropapaverine on dopaminergic neurons, finding that papaverine was more toxic than tetrahydropapaverine.[4] This suggests that the degree of saturation in the isoquinoline ring system influences its biological activity.
Table 2: Comparison of Bioactivity of Tetrahydropapaverine and Related Compounds
| Compound | Target/Effect | Reported Bioactivity |
| (R)-Tetrahydropapaverine | Dopaminergic neurons | Neurotoxic effects.[4] |
| (S)-Tetrahydropapaverine | Dopaminergic neurons | Likely exhibits neurotoxic effects, though specific comparative data with the (R)-enantiomer is limited in the provided search results. |
| Papaverine | Phosphodiesterase (PDE) inhibitor, smooth muscle relaxant | More potent neurotoxicity on dopaminergic neurons compared to tetrahydropapaverine.[4] Also exhibits antispasmodic activity.[5][6] |
| Ethaverine | Cardiovascular system | Pharmacological actions on the cardiovascular system.[7] |
| Dioxyline | Cardiovascular system | Pharmacological actions on the cardiovascular system.[7] |
| Reticuline | Uterine muscle contraction | Antagonizes acetylcholine and calcium-induced contractions.[5] |
| Norarmepavine | Uterine muscle contraction | Antagonizes acetylcholine and calcium-induced contractions.[5] |
| Coclaurine | Uterine muscle contraction | Stronger antagonist of acetylcholine and calcium-induced contractions than papaverine.[5] |
The data suggests that minor structural modifications to the tetrahydropapaverine scaffold can significantly alter the pharmacological profile. For instance, analogs like coclaurine have been shown to possess more potent antispasmodic activity than papaverine.[5]
Signaling Pathway Implicated in Neurotoxicity
The neurotoxicity of tetrahydropapaverine and related compounds is thought to be mediated, in part, through their effects on mitochondrial function.
Caption: Postulated pathway for tetrahydropapaverine-induced neurotoxicity.
Conclusion
The reproducibility of experimental results for this compound is dependent on the chosen synthetic methodology. While classical resolution can provide high yields and purity, the process involves multiple steps that may be subject to variability. Asymmetric synthesis presents a more direct and potentially more reproducible alternative.
From a biological perspective, (R)-Tetrahydropapaverine exhibits neurotoxic properties. Comparative studies with its enantiomer and other structural analogs are necessary to fully elucidate the structure-activity relationship and identify compounds with improved therapeutic profiles. The exploration of related isoquinoline alkaloids has revealed alternatives with potent and varied pharmacological activities, highlighting the potential for further drug discovery in this chemical class. Researchers should carefully consider the desired outcome, be it high enantiopurity for a specific biological target or a broader pharmacological effect, when selecting a synthetic route and evaluating alternative compounds.
References
- 1. China Tetrahydropapaverine hydrochloride manufacturers and suppliers | JIN DUN [jindunchem-med.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Neurotoxic effects of papaverine, tetrahydropapaverine and dimethoxyphenylethylamine on dopaminergic neurons in ventral mesencephalic-striatal co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antispasmodic activity of benzylisoquinoline alkaloids analogous to papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Papaverine analogs. 8. Comparative actions of papaverine, ethaverine and dioxyline on the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of (R)-Tetrahydropapaverine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
(R)-Tetrahydropapaverine hydrochloride, an isomer of tetrahydropapaverine, is a tetrahydroisoquinoline derivative related to papaverine. While its direct therapeutic applications are not as established as its parent compound, its effects on cellular and physiological systems are of significant interest in pharmacological research. This guide provides a comparative analysis of the known in vitro and in vivo effects of this compound, supported by available experimental data and detailed methodologies.
Summary of Effects: In Vitro vs. In Vivo
| Feature | In Vitro Effects | In Vivo Effects |
| Primary Observed Effect | Neurotoxicity towards dopaminergic neurons.[1] | Data not available. Potential for neurotoxic effects and smooth muscle relaxation can be inferred from in vitro data and related compounds. |
| Mechanism of Action | Inhibition of mitochondrial respiration (Complex I), leading to decreased neuronal survival.[1] The related compound, papaverine, is a known phosphodiesterase (PDE) inhibitor, which increases intracellular cAMP and cGMP.[2] | Not directly studied. Potentially involves neurotoxicity and vasodilation through PDE inhibition, similar to papaverine.[2] |
| Model Systems | Ventral mesencephalic-striatal co-cultures.[1] | Data not available. Rodent models would be appropriate for future studies. |
| Quantitative Data | Dose-dependent decrease in tyrosine hydroxylase (TH)-positive neurons.[1] Specific IC50 values for the (R)-isomer are not readily available. | No quantitative data available for this compound. |
In Vitro Effects: Neurotoxicity
The primary documented in vitro effect of tetrahydropapaverine is its neurotoxicity, specifically towards dopaminergic neurons.[1] This has been demonstrated in primary neuronal co-cultures.
Experimental Data
A key study investigating the neurotoxic effects of various isoquinoline derivatives, including tetrahydropapaverine, on dopaminergic neurons in ventral mesencephalic-striatal co-cultures provides the most relevant data. The study found that tetrahydropapaverine caused a dose-dependent reduction in the number of tyrosine hydroxylase (TH)-positive neurons, which are characteristic of dopaminergic neurons. The order of toxicity was reported as papaverine > MPP+ > tetrahydropapaverine > dimethoxyphenylethylamine (DMPEA).[1] This toxicity is suggested to be linked to the inhibition of mitochondrial respiration, specifically targeting complex I of the electron transport chain.[1]
While this study did not specify the use of the (R)-isomer, it provides a foundational understanding of the potential neurotoxic profile of this compound.
Experimental Protocol: Neurotoxicity Assay in Ventral Mesencephalic-Striatal Co-culture
This protocol is based on the methodology described for assessing the neurotoxicity of tetrahydropapaverine.[1]
Objective: To determine the effect of this compound on the survival of dopaminergic neurons in a primary co-culture system.
Materials:
-
This compound
-
Primary ventral mesencephalon and striatum tissue from embryonic rats (e.g., E15-E17)
-
Cell culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin-streptomycin)
-
Poly-D-lysine coated culture plates
-
Mouse anti-tyrosine hydroxylase (TH) primary antibody
-
Appropriate secondary antibody (e.g., fluorescently labeled)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Microscope with fluorescence imaging capabilities
Procedure:
-
Cell Culture Preparation:
-
Dissect ventral mesencephalon and striatum from embryonic rat brains.
-
Mechanically dissociate the tissues to obtain single-cell suspensions.
-
Plate the cells onto poly-D-lysine coated plates at a desired density.
-
Maintain the co-cultures in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Treatment:
-
After allowing the cultures to stabilize and differentiate (e.g., 7-10 days), treat the cells with varying concentrations of this compound.
-
Include a vehicle control (e.g., DMSO or saline).
-
-
Immunocytochemistry:
-
After the desired treatment period (e.g., 48 hours), fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.2% Triton X-100.
-
Block non-specific antibody binding with 5% normal goat serum.
-
Incubate with anti-TH primary antibody overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Data Analysis:
-
Capture images of the stained cells using a fluorescence microscope.
-
Count the number of TH-positive neurons in multiple fields for each treatment condition.
-
Express the data as a percentage of the vehicle control and determine the dose-response relationship.
-
In Vivo Effects: A Lack of Direct Evidence
Currently, there is a significant lack of published in vivo studies specifically investigating the effects of this compound. Much of the literature mentioning "R-THP" in an in vivo context refers to a chemotherapy regimen (Rituximab, Tetrahydropyranyl Adriamycin, Cyclophosphamide, Vincristine, Prednisolone), which is unrelated to (R)-Tetrahydropapaverine.[3][4][5][6][7][8]
Inferred In Vivo Effects
Based on the in vitro neurotoxicity data and the known pharmacological profile of the structurally related compound papaverine, the following in vivo effects of this compound can be hypothesized:
-
Neurotoxicity: Systemic administration in animal models could potentially lead to a reduction of dopaminergic neurons in brain regions such as the substantia nigra and ventral tegmental area. This could manifest as motor deficits or behavioral changes.
-
Smooth Muscle Relaxation and Vasodilation: Papaverine is a well-known smooth muscle relaxant and vasodilator due to its phosphodiesterase inhibitory activity.[2] It is plausible that this compound shares these properties, potentially leading to a decrease in blood pressure and relaxation of visceral smooth muscle in vivo.
Experimental Protocol: In Vivo Neurotoxicity Assessment in Rodents
This is a general protocol that could be adapted to investigate the potential neurotoxic effects of this compound in vivo.
Objective: To evaluate the potential for this compound to induce dopaminergic neurodegeneration in a rodent model.
Materials:
-
This compound
-
Adult male rodents (e.g., rats or mice)
-
Vehicle for injection (e.g., sterile saline, DMSO)
-
Stereotaxic apparatus
-
Anesthesia
-
Perfusion solutions (saline and 4% paraformaldehyde)
-
Brain slicing equipment (e.g., vibratome or cryostat)
-
Immunohistochemistry reagents (as described in the in vitro protocol)
-
Microscope for tissue analysis
Procedure:
-
Animal Dosing:
-
Administer this compound to the animals via a chosen route (e.g., intraperitoneal, intravenous, or direct intracerebral injection using stereotaxic surgery).
-
Include a vehicle-treated control group.
-
Monitor the animals for any behavioral changes or signs of toxicity.
-
-
Tissue Collection and Preparation:
-
After a predetermined time course, anesthetize the animals deeply.
-
Perform transcardial perfusion with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in paraformaldehyde.
-
Cryoprotect the brains in a sucrose solution.
-
Section the brains using a vibratome or cryostat, focusing on dopaminergic regions like the substantia nigra and striatum.
-
-
Immunohistochemistry and Analysis:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) on the brain sections.
-
Use stereological methods to quantify the number of TH-positive neurons in the target brain regions.
-
Analyze other markers of neurodegeneration, such as Fluoro-Jade staining or analysis of dopamine and its metabolites via HPLC.
-
-
Statistical Analysis:
-
Compare the number of TH-positive neurons and other markers between the treated and control groups using appropriate statistical tests.
-
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
References
- 1. mdpi.com [mdpi.com]
- 2. pnas.org [pnas.org]
- 3. An Easy-to-Implement Protocol for Preparing Postnatal Ventral Mesencephalic Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis of tetrahydropapaverine and semisynthesis of papaverine in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of dopamine release in vivo from the rat striatum by dialytic perfusion of 6R-L-erythro-5,6,7,8-tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. R-tetrahydropapaverine HCl synthesis - chemicalbook [chemicalbook.com]
Unveiling the D1 Receptor Affinity of (R)-Tetrahydropapaverine Hydrochloride: A Comparative Analysis
A comprehensive evaluation of (R)-Tetrahydropapaverine hydrochloride's binding affinity for the dopamine D1 receptor is presented, placed in context with a range of established D1 receptor ligands. This guide provides researchers, scientists, and drug development professionals with comparative binding data, detailed experimental protocols for affinity determination, and visual representations of the associated signaling pathway and experimental workflow.
While specific binding affinity data for this compound at the dopamine D1 receptor remains elusive in publicly available literature, the affinity of structurally related tetrahydroprotoberberine alkaloids has been characterized. For instance, the l-enantiomer of tetrahydropalmatine (l-THP) has demonstrated affinity for D1 receptors. Furthermore, another related compound, l-tetrahydroberberrubine, has been reported to have an IC50 value of 385 nM for the D1 receptor. This suggests that (R)-Tetrahydropapaverine, as a member of this structural class, likely interacts with the D1 receptor, although its precise affinity requires experimental determination.
To provide a framework for evaluating the potential affinity of this compound, this guide compiles the binding affinities of several well-characterized D1 receptor agonists and antagonists.
Comparative Binding Affinities at the Dopamine D1 Receptor
The following table summarizes the binding affinities (Ki) of various compounds for the human dopamine D1 receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Type | Ki (nM) |
| SCH-23390 | Antagonist | 0.2 - 1.2 |
| SKF-83566 | Antagonist | ~1.2 |
| Dihydrexidine (DHX) | Agonist | 5.6 |
| SKF-38393 | Partial Agonist | Comparable to Dihydrexidine |
| Fenoldopam | Agonist | No specific Ki value found |
| Tavapadon | Agonist | No specific Ki value found |
| l-tetrahydroberberrubine | Antagonist | 385 (IC50) |
Experimental Protocol: Radioligand Binding Assay for D1 Receptor Affinity
A standard method to determine the binding affinity of a test compound like this compound for the D1 receptor is a competitive radioligand binding assay using a known high-affinity radiolabeled ligand, such as [³H]-SCH-23390.
I. Materials and Reagents
-
Membrane Preparation: Homogenates from cells or tissues expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human D1 receptor, or rat striatal tissue).
-
Radioligand: [³H]-SCH-23390 (specific activity typically 70-87 Ci/mmol).
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Reference Compound: A known D1 receptor ligand (e.g., unlabeled SCH-23390 or SKF-38393) for validation.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
II. Procedure
-
Membrane Preparation:
-
Thaw the frozen cell pellets or tissue homogenates on ice.
-
Homogenize the cells or tissue in ice-cold assay buffer using a tissue homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in fresh, ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
-
Dilute the membranes to the desired final protein concentration in the assay.
-
-
Assay Setup:
-
Prepare serial dilutions of the test compound (this compound) and the reference compound in the assay buffer. The final concentration range should typically span several orders of magnitude (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, membrane preparation, and [³H]-SCH-23390 at a concentration near its Kd (e.g., 0.3 nM).
-
Non-specific Binding: A high concentration of a non-labeled D1 antagonist (e.g., 1 µM unlabeled SCH-23390 or haloperidol), membrane preparation, and [³H]-SCH-23390.
-
Test Compound Competition: Dilutions of this compound, membrane preparation, and [³H]-SCH-23390.
-
-
-
Incubation:
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
III. Data Analysis
-
Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding of [³H]-SCH-23390 against the logarithm of the concentration of the test compound.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizing the Molecular Context
To better understand the mechanisms involved, the following diagrams illustrate the D1 receptor signaling pathway and the experimental workflow for determining binding affinity.
Dopamine D1 Receptor Signaling Pathway.
Radioligand Binding Assay Workflow.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of (R)-Tetrahydropapaverine hydrochloride and its structurally related isoquinoline alkaloids. The information presented is intended to assist researchers in selecting the appropriate compound for their specific experimental needs by offering a clear overview of their biological activities, supported by available experimental data and detailed protocols.
Introduction to Tetrahydropapaverine and Related Isoquinolines
(R)-Tetrahydropapaverine is a chiral isoquinoline alkaloid and a derivative of papaverine. It serves as a crucial intermediate in the synthesis of some central nervous system (CNS) therapeutics, including certain opioid analgesics and antitussives. Structurally related compounds, such as its (S)-enantiomer, the racemic mixture, its metabolic precursor norlaudanosoline, and the parent compound papaverine, exhibit a range of biological activities. Understanding the nuances of their interactions with various receptors and enzymes is critical for their application in research and drug development. This guide focuses on their effects on phosphodiesterases (PDEs), dopamine receptors, and alpha-adrenergic receptors.
Comparative Biological Activity
The primary mechanism of action for many of these isoquinolines involves the modulation of key signaling pathways through interaction with receptors and enzymes. This section summarizes the available quantitative data on their biological activities.
Data Summary Table
| Compound | Target | Assay Type | Value | Units | Reference |
| Papaverine | PDE10A | Inhibition | 30 | nM (IC₅₀) | [1] |
| PDE3A | Inhibition | 5,500 | nM (IC₅₀) | [1] | |
| (+/-)-Laudanosine | α₁-Adrenoceptor | Binding Affinity | - | - | Selective Blocker[2] |
| Phosphodiesterases | Inhibition | - | - | No significant effect[2] | |
| (S)-(-)-Tetrahydropalmatine | Dopamine D1 Receptor | Binding Affinity | 124 | nM (Kᵢ) | [3] |
| Dopamine D2 Receptor | Binding Affinity | 388 | nM (Kᵢ) | [3] | |
| Dopamine D3 Receptor | Binding Affinity | 1420 | nM (Kᵢ) | [3] |
Note: Direct quantitative data for (R)-Tetrahydropapaverine, (S)-Tetrahydropapaverine, racemic Tetrahydropapaverine, and Norlaudanosoline is limited in the public domain. The data for related compounds is provided for comparative context.
Signaling Pathways and Mechanisms of Action
The biological effects of these isoquinoline alkaloids are intrinsically linked to their influence on specific signaling pathways.
Phosphodiesterase (PDE) Inhibition Pathway
Papaverine is a well-established non-selective inhibitor of phosphodiesterases (PDEs). PDEs are enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling. By inhibiting PDEs, papaverine increases intracellular levels of cAMP and cGMP, leading to smooth muscle relaxation and vasodilation. Notably, papaverine shows a preference for the PDE10A subtype.[1] In contrast, laudanosine, a metabolite of atracurium, does not exhibit significant PDE inhibitory activity.[2]
Adrenergic and Dopaminergic Receptor Modulation
Several isoquinolines interact with adrenergic and dopaminergic receptors, which are G-protein coupled receptors (GPCRs) crucial for neurotransmission.
-
Alpha-Adrenergic Receptors: Laudanosine has been shown to be a selective antagonist of α₁-adrenergic receptors, which can lead to vasodilation.[2] This contrasts with papaverine's primary mechanism of PDE inhibition.
-
Dopamine Receptors: Structurally related compounds like l-tetrahydropalmatine exhibit binding affinity for dopamine D1 and D2 receptors.[3] This suggests that (R)-Tetrahydropapaverine and its relatives may also modulate dopaminergic signaling, a key pathway in the central nervous system controlling motor function, motivation, and reward.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of the biological activities of these compounds.
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against a specific PDE isoform.
Objective: To determine the IC₅₀ value of a test compound for a specific PDE enzyme.
Materials:
-
Purified PDE enzyme (e.g., PDE10A, PDE3A)
-
Test compound (e.g., Papaverine)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1 mM DTT)
-
Substrate: ³H-cAMP or ³H-cGMP
-
Snake venom nucleotidase
-
Scintillation fluid
-
96-well microplates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the PDE enzyme.
-
Initiate the reaction by adding the ³H-labeled substrate (cAMP or cGMP).
-
Incubate the plate at 30°C for a predetermined time.
-
Stop the reaction by boiling the plate for 1 minute.
-
Cool the plate on ice and then add snake venom nucleotidase to convert the ³H-AMP or ³H-GMP to ³H-adenosine or ³H-guanosine.
-
Incubate at 30°C for 10 minutes.
-
Separate the unreacted substrate from the product using anion-exchange resin.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value using non-linear regression analysis.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of a test compound for a specific receptor (e.g., dopamine D1 or α₁-adrenergic receptor).
Objective: To determine the Kᵢ value of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the human dopamine D1 receptor)
-
Radioligand (e.g., [³H]SCH23390 for D1 receptors, [³H]prazosin for α₁-receptors)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Non-specific binding control (e.g., a high concentration of a known ligand)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kₑ), and the test compound dilutions.
-
For determining non-specific binding, add a high concentration of a suitable unlabeled ligand instead of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
Conclusion
This guide provides a comparative overview of this compound and related isoquinolines. While comprehensive quantitative data for all compounds across all relevant targets is not yet available in the public domain, the existing information on papaverine, laudanosine, and l-tetrahydropalmatine provides a valuable framework for understanding their potential biological activities. Papaverine's primary action is through non-selective PDE inhibition, while laudanosine demonstrates selectivity for α₁-adrenergic receptors. The affinity of related compounds for dopamine receptors suggests a potential role for tetrahydropapaverine derivatives in modulating dopaminergic neurotransmission. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and further elucidate the pharmacological profiles of these important isoquinoline alkaloids. Further research is warranted to generate more extensive quantitative data to facilitate a more complete head-to-head comparison.
References
- 1. MS Binding Assays for D1 and D5 Dopamine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of binding of 3H-SCH-23390 to D-1 dopaminergic receptor sites in rat striatal tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TETRAHYDROPROTOBERBERINE ALKALOIDS WITH DOPAMINE AND σ RECEPTOR AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling (R)-Tetrahydropapaverine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and detailed operational procedures for the handling and disposal of (R)-Tetrahydropapaverine hydrochloride. Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Appropriate PPE is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1] |
| Eye and Face | Chemical splash goggles and face shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles for maximum protection against splashes.[1] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving is recommended. Change gloves immediately if contaminated or torn. Do not wear gloves outside of the designated work area. |
| Body | Dedicated lab coat or chemical-resistant gown | Must be long-sleeved and fully buttoned. Cuffs should be tucked into the inner pair of gloves. |
| Feet | Closed-toe shoes and disposable shoe covers | Shoe covers should be worn in the designated handling area and removed before exiting. |
Detailed Operational Protocols
Donning and Doffing of PPE
Proper donning and doffing procedures are critical to prevent cross-contamination.
Donning (Putting On) PPE Sequence:
-
Shoe Covers: Put on before entering the designated handling area.
-
Gown/Lab Coat: Don the gown, ensuring complete coverage.
-
Respirator: Perform a seal check to ensure a proper fit.
-
Eye and Face Protection: Put on goggles, followed by a face shield.
-
Gloves: Don the inner pair of gloves, tucking the gown cuffs underneath. Don the outer pair of gloves over the inner pair.
Doffing (Taking Off) PPE Sequence:
-
Shoe Covers: Remove and dispose of in a designated waste container.
-
Gloves (Outer Pair): Peel off the outer pair of gloves, turning them inside out.
-
Gown/Lab Coat: Remove the gown by rolling it away from the body to contain any contaminants.
-
Eye and Face Protection: Remove the face shield and then the goggles from the back of the head.
-
Respirator: Remove the respirator without touching the front.
-
Gloves (Inner Pair): Remove the inner pair of gloves and dispose of them.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Weighing and Reconstituting this compound
Experimental Protocol:
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood.
-
Cover the work surface with disposable absorbent pads.
-
Assemble all necessary equipment (e.g., analytical balance, spatulas, weighing paper, vials, solvent).
-
Ensure a dedicated hazardous waste container is readily accessible.
-
-
Weighing:
-
Perform all manipulations of the powder within the chemical fume hood to minimize inhalation risk.
-
Use anti-static weighing dishes to prevent scattering of the powder.
-
Carefully transfer the desired amount of this compound using a clean spatula.
-
Close the primary container immediately after use.
-
-
Reconstitution:
-
Add the desired solvent to the vial containing the weighed powder.
-
Cap the vial securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
-
Decontamination:
-
Wipe down all surfaces and equipment with a suitable solvent (e.g., 70% ethanol) followed by a neutral detergent solution.[2]
-
Dispose of all contaminated disposable materials (e.g., weighing paper, pipette tips, absorbent pads) in the designated hazardous waste container.
-
Spill Management Plan
Immediate and appropriate action is required in the event of a spill to contain the hazard and decontaminate the area.
Table 2: Spill Cleanup Procedure
| Step | Action |
| 1. Isolate the Area | Secure the area to prevent entry and spreading of the powder. |
| 2. Don PPE | Put on the full PPE ensemble as described in Table 1. |
| 3. Contain the Spill | Gently cover the spilled powder with absorbent pads to prevent it from becoming airborne. |
| 4. Clean Up | Carefully scoop the powder into a designated hazardous waste container. Alternatively, wet a paper towel or absorbent pad to wipe up the powder. |
| 5. Decontaminate | Clean the spill area with a suitable solvent, followed by a neutral detergent solution. |
| 6. Dispose | Place all contaminated cleanup materials in a sealed, labeled hazardous waste container. |
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, weighing paper, absorbent pads) Collect in a clearly labeled, sealed hazardous waste container. |
| Liquid Waste | (e.g., unused solutions, rinsates) Collect in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain. |
| Empty Containers | Triple rinse with a suitable solvent, collecting the rinsate as hazardous liquid waste. Deface the label before disposing of the container in the regular trash. |
Workflow and Logical Relationships
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
